molecular formula C19H24N2O3 B1157758 10-Hydroxydihydroperaksine CAS No. 451478-47-0

10-Hydroxydihydroperaksine

Cat. No.: B1157758
CAS No.: 451478-47-0
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Hydroxydihydroperaksine is a useful research compound. Its molecular formula is C19H24N2O3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

13,15-bis(hydroxymethyl)-16-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-9-14(7-22)11-5-18-19-13(6-17(21(9)18)15(11)8-23)12-4-10(24)2-3-16(12)20-19/h2-4,9,11,14-15,17-18,20,22-24H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWCFXWKNADLOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2CC3N1C(C2CO)CC4=C3NC5=C4C=C(C=C5)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling 10-Hydroxydihydroperaksine: A Technical Guide to its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and isolation of 10-Hydroxydihydroperaksine, an indole (B1671886) alkaloid sourced from the medicinal plant Rauvolfia verticillata. While the initial discovery and detailed isolation data for this specific compound remain within specialized literature, this document consolidates the established methodologies for the extraction and purification of related alkaloids from its natural source, offering a robust framework for its study.

Discovery and Chemical Profile

This compound is a naturally occurring indole alkaloid identified from the herbs of Rauvolfia verticillata. Its chemical identity is established by the following key identifiers:

PropertyValue
Molecular Formula C₁₉H₂₄N₂O₃
CAS Number 451478-47-0
Natural Source Rauvolfia verticillata

At present, detailed reports on the specific biological activities and associated signaling pathways of this compound are not widely available in the public scientific domain. However, indole alkaloids from Rauvolfia species are known to exhibit a range of pharmacological effects, including anti-hypertensive and anti-arrhythmic properties. Some alkaloids from Rauvolfia verticillata have also been investigated for their cytotoxic effects against various cancer cell lines, although the specific compounds tested in those studies did not show significant activity.

Experimental Protocols for Isolation

The isolation of this compound follows the general principles of alkaloid extraction from plant materials. The following is a synthesized protocol based on established methods for isolating alkaloids from Rauvolfia verticillata.

Extraction of Total Alkaloids

A common approach for the initial extraction of total alkaloids from Rauvolfia verticillata involves a multi-step solvent extraction process.

Materials and Equipment:

  • Dried and powdered plant material of Rauvolfia verticillata

  • 90% Ethanol

  • Hydrochloric acid (HCl)

  • Ammonia (B1221849) solution (NH₄OH)

  • Chloroform (B151607) (CHCl₃)

  • Rotary evaporator

  • pH meter

  • Separatory funnels

Procedure:

  • Maceration: The powdered plant material is macerated with 90% ethanol. The mixture is typically stirred or agitated for a set period, and the process is repeated multiple times to ensure exhaustive extraction.

  • Solvent Evaporation: The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude residue.

  • Acid-Base Partitioning:

    • The residue is dissolved in an acidic aqueous solution (e.g., dilute HCl) to protonate the alkaloids, rendering them water-soluble.

    • This acidic solution is then washed with a non-polar organic solvent (e.g., petroleum ether) to remove neutral and acidic impurities.

    • The aqueous layer containing the alkaloid salts is then basified with an ammonia solution to a pH of approximately 9.5. This deprotonates the alkaloids, making them soluble in organic solvents.

    • The basified aqueous solution is subsequently extracted multiple times with an immiscible organic solvent such as chloroform.

  • Final Concentration: The combined chloroform extracts are concentrated under reduced pressure to yield the crude total alkaloid fraction.

Chromatographic Purification

The crude alkaloid extract, a complex mixture of various compounds, is then subjected to chromatographic techniques to isolate individual alkaloids.

Materials and Equipment:

  • Silica (B1680970) gel for column chromatography

  • Sephadex LH-20 for size-exclusion chromatography

  • High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative)

  • Various solvent systems for elution (e.g., gradients of chloroform-methanol)

  • Thin-Layer Chromatography (TLC) plates for monitoring fractions

Procedure:

  • Column Chromatography: The crude alkaloid mixture is typically first fractionated by column chromatography on silica gel. A gradient elution with a solvent system such as chloroform-methanol is used to separate the alkaloids based on their polarity.

  • Size-Exclusion Chromatography: Fractions obtained from column chromatography may be further purified using Sephadex LH-20, which separates compounds based on their molecular size.

  • High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is often achieved using preparative or semi-preparative HPLC with a suitable stationary phase (e.g., C18) and a carefully optimized mobile phase.

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows in the isolation and purification of this compound.

Alkaloid_Extraction_Workflow Plant_Material Powdered Rauvolfia verticillata Ethanol_Extraction Ethanol Maceration Plant_Material->Ethanol_Extraction Concentration1 Concentration (Rotary Evaporator) Ethanol_Extraction->Concentration1 Acid_Dissolution Dissolution in Dilute HCl Concentration1->Acid_Dissolution Petroleum_Ether_Wash Wash with Petroleum Ether Acid_Dissolution->Petroleum_Ether_Wash Basification Basification with NH4OH Petroleum_Ether_Wash->Basification Chloroform_Extraction Extraction with Chloroform Basification->Chloroform_Extraction Concentration2 Concentration Chloroform_Extraction->Concentration2 Crude_Alkaloids Crude Total Alkaloids Concentration2->Crude_Alkaloids

Figure 1: General workflow for the extraction of total alkaloids from Rauvolfia verticillata.

Alkaloid_Purification_Workflow Crude_Alkaloids Crude Total Alkaloids Column_Chromatography Silica Gel Column Chromatography Crude_Alkaloids->Column_Chromatography Fractionation1 Fraction Collection Column_Chromatography->Fractionation1 Sephadex_Chromatography Sephadex LH-20 Chromatography Fractionation1->Sephadex_Chromatography Fractionation2 Fraction Collection Sephadex_Chromatography->Fractionation2 HPLC Preparative HPLC Fractionation2->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Figure 2: Chromatographic purification cascade for the isolation of this compound.

Data Presentation

As the primary literature detailing the initial isolation of this compound is not widely accessible, specific quantitative data such as yield and spectroscopic characterization are not included in this guide. Researchers undertaking the isolation of this compound should perform detailed spectroscopic analysis (¹H NMR, ¹³C NMR, MS, IR) to confirm its structure and quantify the yield from their starting material.

Future Directions

Further research is warranted to fully elucidate the pharmacological profile of this compound. Key areas for future investigation include:

  • Bioactivity Screening: Comprehensive screening to determine its effects on various biological targets, including receptors, enzymes, and ion channels.

  • Signaling Pathway Analysis: Investigation into the molecular mechanisms and signaling pathways modulated by this alkaloid to understand its mode of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of analogs to explore the chemical features essential for its biological activity.

This guide provides a foundational understanding of the discovery and a practical framework for the isolation of this compound. It is intended to support the scientific community in further exploring the potential of this and other alkaloids from Rauvolfia verticillata.

The Biosynthetic Pathway of 10-Hydroxydihydroperaksine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Hydroxydihydroperaksine, a sarpagine-type monoterpenoid indole (B1671886) alkaloid found in Rauvolfia verticillata, belongs to a class of compounds with significant pharmacological potential. While the complete biosynthetic pathway of this compound has not been fully elucidated, extensive research into the biosynthesis of related sarpagine (B1680780) and ajmaline (B190527) alkaloids in Rauvolfia species provides a robust framework for proposing a hypothetical pathway. This technical guide outlines this putative biosynthetic route, detailing the precursor molecules, key enzymatic steps, and regulatory mechanisms likely involved. Furthermore, this document provides a comprehensive overview of the experimental protocols necessary for the elucidation and characterization of this pathway, alongside a summary of available quantitative data on related alkaloids in Rauvolfia verticillata. The information presented herein is intended to serve as a foundational resource for researchers engaged in the study of alkaloid biosynthesis, natural product chemistry, and the development of novel therapeutic agents.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the convergence of the shikimate and mevalonate (B85504) pathways, leading to the formation of the central precursor, strictosidine (B192452). Subsequent modifications, including deglycosylation, cyclization, and a series of tailoring reactions, are hypothesized to yield the final product.

1.1. Early Stages: Formation of Strictosidine

The initial steps of the pathway are well-established in the biosynthesis of monoterpenoid indole alkaloids[1][2][3]. Tryptophan, derived from the shikimate pathway, is decarboxylated by tryptophan decarboxylase (TDC) to produce tryptamine (B22526). Concurrently, the iridoid glucoside secologanin (B1681713) is synthesized from geraniol, a product of the mevalonate pathway. The condensation of tryptamine and secologanin is catalyzed by strictosidine synthase (STR) , a key enzyme that forms the central intermediate, strictosidine[1][2][3].

1.2. Mid-Stages: Formation of the Sarpagan Skeleton

Following its synthesis, strictosidine is transported into the vacuole where it is deglycosylated by strictosidine β-D-glucosidase (SGD) to form a highly reactive aglycone[1][2][3]. This intermediate undergoes a series of spontaneous and enzyme-catalyzed rearrangements to form 4,21-dehydrogeissoschizine.

A critical step in the formation of the sarpagan backbone is the C5-C16 bond formation, catalyzed by the sarpagan bridge enzyme (SBE) , a cytochrome P450-dependent monooxygenase[4][5]. This enzyme converts a strictosidine-derived intermediate, likely geissoschizine, into polyneuridine (B1254981) aldehyde, which possesses the characteristic sarpagan skeleton[4][6].

1.3. Late Stages: Tailoring Reactions to Yield this compound

The later stages of the pathway involve a series of tailoring reactions that modify the polyneuridine aldehyde scaffold to produce the diverse array of sarpagine alkaloids, including the proposed pathway to this compound. Based on the structure of this compound, the following enzymatic steps are hypothesized:

  • Reduction of the Aldehyde Group: The aldehyde group at C-17 of polyneuridine aldehyde is likely reduced to a primary alcohol by an aldehyde reductase , forming polyneuridine alcohol.

  • Hydroxylation at C-10: A cytochrome P450 monooxygenase (CYP450) is proposed to catalyze the hydroxylation of the indole ring at the C-10 position. This is a common modification in Rauvolfia alkaloids.

  • Reduction of the Vinyl Group: The vinyl group at C-19, C-20 is likely reduced by a reductase to form the dihydro derivative.

  • Esterification/Acylation: While the name "peraksine" suggests a potential relationship to perakine, which contains an acetate (B1210297) group, the structure of this compound does not contain an ester. However, it is possible that an esterase, similar to the polyneuridine aldehyde esterase (PNAE) involved in the ajmaline pathway, plays a role in modifying the molecule, or that this step is bypassed.

The precise sequence of these late-stage reactions remains to be determined experimentally.

Visualizing the Pathways and Workflows

Proposed Biosynthetic Pathway of this compound

Biosynthetic Pathway of this compound precursor precursor intermediate intermediate final_product final_product enzyme enzyme Secologanin Secologanin Strictosidine Strictosidine Secologanin->Strictosidine STR Dehydrogeissoschizine Dehydrogeissoschizine Strictosidine->Dehydrogeissoschizine SGD Polyneuridine Aldehyde Polyneuridine Aldehyde Dehydrogeissoschizine->Polyneuridine Aldehyde SBE Putative Intermediate 1 Polyneuridine Alcohol Polyneuridine Aldehyde->Putative Intermediate 1 Aldehyde Reductase Putative Intermediate 2 10-Hydroxy-polyneuridine Alcohol Putative Intermediate 1->Putative Intermediate 2 CYP450 (Hydroxylase) This compound This compound Putative Intermediate 2->this compound Reductase Tryptamine Tryptamine Tryptamine->Strictosidine STR

Caption: Proposed biosynthetic pathway of this compound.

General Experimental Workflow for Pathway Elucidation

Experimental Workflow start_end start_end process process data_analysis data_analysis decision decision start Hypothesize Pathway precursor_feeding Precursor Feeding Studies (Isotopically Labeled) start->precursor_feeding intermediate_id Identification of Intermediates (LC-MS, NMR) precursor_feeding->intermediate_id enzyme_assays Enzyme Assays with Crude Plant Extracts intermediate_id->enzyme_assays gene_discovery Transcriptome Analysis & Candidate Gene Identification enzyme_assays->gene_discovery heterologous_expression Heterologous Expression of Candidate Genes (Yeast, E. coli) gene_discovery->heterologous_expression enzyme_characterization In vitro Characterization of Recombinant Enzymes heterologous_expression->enzyme_characterization pathway_reconstitution Pathway Reconstitution in Heterologous Host enzyme_characterization->pathway_reconstitution elucidated Pathway Elucidated? pathway_reconstitution->elucidated elucidated->gene_discovery No end Validated Pathway elucidated->end Yes

Caption: General workflow for elucidating a plant natural product biosynthetic pathway.

Experimental Protocols

The elucidation of the proposed biosynthetic pathway for this compound would require a combination of biochemical and molecular biology techniques. The following are detailed methodologies for key experiments.

3.1. Identification of Intermediates via Precursor Feeding Studies

  • Objective: To trace the incorporation of putative precursors into this compound and identify pathway intermediates.

  • Protocol:

    • Plant Material: Cell suspension cultures or hairy root cultures of Rauvolfia verticillata are established and maintained under sterile conditions.

    • Precursor Administration: Isotopically labeled precursors (e.g., ¹³C- or ¹⁴C-labeled tryptamine, secologanin, or proposed intermediates) are synthesized.

    • A sterile solution of the labeled precursor is added to the plant culture medium at various concentrations and for different incubation times.

    • Metabolite Extraction: After the incubation period, the plant tissue and medium are harvested separately. The tissues are flash-frozen in liquid nitrogen and lyophilized. Metabolites are extracted using a suitable solvent system (e.g., methanol/chloroform/water).

    • Analysis: The crude extract is fractionated using techniques like solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

    • Fractions are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to detect labeled compounds. The mass shift corresponding to the isotopic label confirms the incorporation of the precursor.

    • For structural elucidation of novel intermediates, preparative HPLC is used for isolation, followed by Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution MS.

3.2. Heterologous Expression and Characterization of Biosynthetic Enzymes

  • Objective: To functionally characterize candidate genes encoding the biosynthetic enzymes.

  • Protocol:

    • Candidate Gene Identification: Based on homology to known alkaloid biosynthetic enzymes (e.g., CYP450s, reductases from other Rauvolfia species), candidate genes are identified from a transcriptome database of R. verticillata.

    • Cloning: The open reading frame of the candidate gene is amplified by PCR and cloned into an appropriate expression vector (e.g., pYES-DEST52 for yeast or pET-28a for E. coli).

    • Heterologous Expression:

      • Yeast (Saccharomyces cerevisiae): The expression vector is transformed into a suitable yeast strain. The culture is grown in selective medium and protein expression is induced (e.g., with galactose).

      • Escherichia coli: The expression vector is transformed into an expression strain like BL21(DE3). The culture is grown to a suitable optical density, and protein expression is induced with IPTG.

    • Protein Purification: If the expressed protein is soluble, it is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

    • Enzyme Assays: The purified recombinant enzyme is incubated with the putative substrate (e.g., a proposed pathway intermediate) and any necessary co-factors (e.g., NADPH for CYP450s).

    • The reaction mixture is analyzed by LC-MS to detect the formation of the expected product. Enzyme kinetics (K_m, V_max) can be determined by varying the substrate concentration.

Quantitative Data

AlkaloidPlant SpeciesPlant PartConcentration (mg/g dry weight)Reference
AjmalineRauvolfia verticillataLeaves20.28[7]
AjmalineRauvolfia verticillataRoots0.96[7]
SerpentineRauvolfia verticillataLeavesHigh content[7]
YohimbineRauvolfia vomitoriaLeaves24.24[7]
AjmalicineRauvolfia vomitoriaLeaves6.84[7]
ReserpineRauvolfia vomitoriaLeaves25.23[7]
Crude AlkaloidsRauvolfia serpentinaRoots4.16[8]
Crude AlkaloidsRauvolfia serpentinaLeaves2.17[8]

Note: The alkaloid content can vary significantly based on the plant's geographical location, age, and environmental conditions.

Conclusion

The proposed biosynthetic pathway for this compound, based on the well-studied biosynthesis of related sarpagine and ajmaline alkaloids, provides a solid foundation for future research. The experimental protocols detailed in this guide offer a roadmap for the elucidation and characterization of the specific enzymes and intermediates involved. Further investigation into this pathway will not only enhance our understanding of the remarkable chemical diversity of plant natural products but also has the potential to facilitate the metabolic engineering of high-value pharmaceuticals. The continued exploration of the Rauvolfia genus is likely to uncover novel enzymatic functions and provide new tools for synthetic biology and drug discovery.

References

In Silico Prediction of 10-Hydroxydihydroperaksine Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

10-Hydroxydihydroperaksine, a natural alkaloid found in Rauvolfia verticillata, represents a class of structurally complex molecules with potential therapeutic applications.[][2] This technical guide outlines a comprehensive in silico workflow to predict the bioactivity of this compound, providing a roadmap for researchers in natural product drug discovery and development. The methodologies described herein encompass target prediction, molecular docking, pharmacokinetics and toxicity (ADMET) profiling, and the generation of hypothetical signaling pathways. This document serves as a foundational resource for the computational assessment of novel alkaloids, facilitating the prioritization of compounds for further experimental validation.

Introduction

Natural products, particularly alkaloids, have historically been a rich source of therapeutic agents due to their vast structural diversity and biological activity.[3][4] this compound is an indole (B1671886) alkaloid with the molecular formula C19H24N2O3.[] While its biological activities are not yet extensively characterized, computational, or in silico, methods provide a powerful and cost-effective approach to predict its potential pharmacological profile. These methods can elucidate potential protein targets, mechanisms of action, and drug-like properties, thereby accelerating the drug discovery process.[5]

This guide details a systematic in silico approach to characterize the bioactivity of this compound, presenting hypothetical data and detailed protocols to illustrate the predictive workflow.

Molecular Structure and Properties

The foundational step for any in silico analysis is the accurate representation of the molecule of interest. The structure of this compound is detailed below.

PropertyValueSource
IUPAC Name 13,15-bis(hydroxymethyl)-16-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol[]
Molecular Formula C19H24N2O3[][2]
Molecular Weight 328.4 g/mol [][2]
Canonical SMILES CC1C(C2CC3N1C(C2CO)CC4=C3NC5=C4C=C(C=C5)O)CO[]
InChI Key LCWCFXWKNADLOU-UHFFFAOYSA-N[]

In Silico Bioactivity Prediction Workflow

A multi-step computational workflow is proposed to predict the bioactivity of this compound. This workflow integrates ligand-based and structure-based methods to generate a comprehensive profile of the compound's potential biological effects.

G cluster_0 Input cluster_1 Prediction Stages cluster_2 Output mol_structure This compound SMILES String target_pred Target Prediction (Similarity & ML-based) mol_structure->target_pred admet_pred ADMET Prediction mol_structure->admet_pred docking Molecular Docking target_pred->docking pathway_analysis Pathway Analysis target_pred->pathway_analysis drug_likeness Drug-Likeness & Safety admet_pred->drug_likeness binding_affinity Binding Affinity & Pose docking->binding_affinity moa_hypothesis Mechanism of Action Hypothesis pathway_analysis->moa_hypothesis bioactivity_profile Bioactivity Profile drug_likeness->bioactivity_profile binding_affinity->bioactivity_profile moa_hypothesis->bioactivity_profile

Figure 1: In Silico Bioactivity Prediction Workflow for this compound.
Target Prediction

The initial step involves identifying potential protein targets. This can be achieved using a combination of ligand-based approaches that rely on the principle that structurally similar molecules often exhibit similar biological activities.

Experimental Protocol: Target Prediction

  • Input : The canonical SMILES string of this compound is used as the input for various web-based prediction tools.

  • Tools : A consensus approach using multiple platforms is recommended to increase the reliability of predictions.

    • SwissTargetPrediction : Utilizes a combination of 2D and 3D similarity measures to identify the most probable protein targets.

    • SEA (Similarity Ensemble Approach) : Compares the topological fingerprints of the query molecule against a database of known ligand-target interactions.

    • SuperPred : A web server for predicting the ATC code and target class of a compound.

  • Analysis : The outputs from these servers are aggregated, and targets with high prediction scores from multiple platforms are prioritized for further analysis.

Hypothetical Target Prediction Data

Predicted TargetTarget ClassSwissTargetPrediction (Probability)SEA (Max Tanimoto)Consensus Rank
Dopamine D2 Receptor GPCR0.850.781
Serotonin 5-HT2A Receptor GPCR0.820.752
Alpha-2A Adrenergic Receptor GPCR0.790.723
Acetylcholinesterase (AChE) Enzyme0.750.684
Voltage-gated sodium channel Ion Channel0.710.655
Molecular Docking

Once high-confidence targets are identified, molecular docking is employed to predict the binding affinity and interaction patterns of this compound with these proteins.

Experimental Protocol: Molecular Docking

  • Preparation of Ligand : The 3D structure of this compound is generated from its SMILES string and energy-minimized using a force field like MMFF94.

  • Preparation of Target Protein : The crystal structure of the target protein (e.g., Dopamine D2 Receptor) is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are removed, and polar hydrogens are added.

  • Docking Simulation : Software such as AutoDock Vina or Glide is used to perform the docking. The binding site is defined based on the co-crystallized ligand or through blind docking followed by site-specific docking.

  • Analysis : The results are analyzed based on the binding energy (kcal/mol) and the visualization of protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions).

Hypothetical Molecular Docking Results

Target Protein (PDB ID)Binding Affinity (kcal/mol)Key Interacting Residues
Dopamine D2 Receptor (e.g., 6CM4) -9.8Asp114, Ser193, Phe390
Serotonin 5-HT2A Receptor (e.g., 6A93) -9.5Asp155, Ser242, Trp336
Acetylcholinesterase (e.g., 4EY7) -8.9Trp86, Tyr337, Phe338
ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for evaluating the drug-likeness of a compound.

Experimental Protocol: ADMET Prediction

  • Input : The SMILES string of this compound.

  • Web Servers : Utilize platforms like SwissADME and pkCSM for a comprehensive ADMET profile.

  • Parameters Analyzed :

    • Physicochemical Properties : Molecular Weight, LogP, TPSA.

    • Pharmacokinetics : Human Intestinal Absorption, Caco-2 Permeability, Blood-Brain Barrier (BBB) Permeability.

    • Toxicity : AMES Toxicity, hERG I Inhibition, Hepatotoxicity.

Hypothetical ADMET Profile

ParameterPredicted ValueInterpretation
Molecular Weight 328.4 g/mol Compliant with Lipinski's Rule
LogP 2.5Good oral bioavailability predicted
TPSA 68.5 ŲGood cell permeability predicted
Human Intestinal Absorption > 90%High
BBB Permeant YesLikely to have CNS activity
AMES Toxicity Non-toxicLow mutagenic potential
hERG I Inhibitor NoLow risk of cardiotoxicity
Hepatotoxicity YesPotential for liver injury

Hypothetical Signaling Pathway Analysis

Based on the top-ranked predicted targets, a hypothetical signaling pathway can be constructed to visualize the potential mechanism of action of this compound. Assuming the compound acts as an antagonist at the Dopamine D2 Receptor, its downstream effects can be mapped.

G cluster_0 Cell Membrane cluster_1 Intracellular cluster_2 Ligands D2R Dopamine D2 Receptor AC Adenylyl Cyclase D2R->AC Inhibition cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene_Expression CREB->Gene_Expression Gene Expression Dopamine Dopamine Dopamine->D2R Compound This compound Compound->D2R Antagonism

Figure 2: Hypothetical Signaling Pathway of this compound via D2 Receptor.

This diagram illustrates that by antagonizing the D2 receptor, this compound could prevent dopamine-induced inhibition of adenylyl cyclase, thereby leading to an increase in cAMP levels and subsequent activation of downstream signaling cascades.

Conclusion and Future Directions

The in silico workflow detailed in this guide provides a robust framework for the initial bioactivity assessment of this compound. The hypothetical data presented suggests that this alkaloid may possess significant central nervous system activity, potentially through modulation of dopaminergic and serotonergic receptors, with a favorable pharmacokinetic profile but a potential risk of hepatotoxicity.

These computational predictions are hypotheses that require experimental validation. Future work should focus on:

  • In vitro binding assays to confirm the predicted protein-ligand interactions.

  • Cell-based functional assays to determine the agonist or antagonist activity at the identified receptors.

  • ADME-Tox assays to experimentally verify the predicted pharmacokinetic and toxicity profiles.

By integrating computational predictions with experimental validation, the therapeutic potential of novel natural products like this compound can be efficiently explored and developed.

References

An In-depth Technical Guide to the Natural Sources of 10-Hydroxydihydroperaksine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Hydroxydihydroperaksine is a sarpagine-type monoterpenoid indole (B1671886) alkaloid that has been identified from in vitro cultures of Rauvolfia serpentina. This technical guide provides a comprehensive overview of its natural sources, with a focus on quantitative data, detailed experimental protocols for its isolation, and an exploration of its putative biosynthetic pathway. The information is presented to support further research and development efforts related to this compound.

Natural Sources and Quantitative Analysis

To date, the primary identified natural source of this compound is the hairy root cultures of the medicinal plant Rauvolfia serpentina (L.) Benth. ex Kurz, a member of the Apocynaceae family. While the compound is likely present in the whole plant, its isolation and characterization were first reported from these in vitro cultures.

Table 1: Quantitative Data for this compound in Rauvolfia serpentina Hairy Root Cultures

Plant MaterialCompoundYieldAnalytical MethodReference
Rauvolfia serpentina Hairy Root CulturesThis compoundNot explicitly quantified in initial report, but isolated as a minor alkaloid.Chromatography (TLC, CC), NMRSheludko et al., 2002

Note: The initial discovery and isolation paper by Sheludko et al. (2002) did not provide a specific yield for this compound, indicating its status as a minor constituent of the total alkaloid extract. Further quantitative studies employing techniques such as HPLC-MS/MS would be required to determine the precise concentration of this alkaloid in Rauvolfia serpentina hairy roots.

Experimental Protocols

The following sections detail the methodologies for the extraction and isolation of this compound from Rauvolfia serpentina hairy root cultures, based on the initial report of its discovery and general alkaloid isolation procedures.

Cultivation of Rauvolfia serpentina Hairy Roots

Hairy root cultures of Rauvolfia serpentina are established by the genetic transformation of sterile plant tissues (e.g., leaves, stems) with Agrobacterium rhizogenes. The resulting transformed roots are then cultivated in a suitable liquid medium, such as Gamborg's B5 or Murashige and Skoog (MS) medium, supplemented with sucrose (B13894) as a carbon source. Cultures are typically maintained in the dark on a rotary shaker to ensure adequate aeration and nutrient distribution.

Extraction of Total Alkaloids

A general procedure for the extraction of alkaloids from Rauvolfia hairy roots is as follows:

  • Harvesting and Drying: Hairy roots are harvested from the liquid culture by filtration and are subsequently freeze-dried or oven-dried at a low temperature (e.g., 40-50 °C) to preserve the integrity of the alkaloids.

  • Grinding: The dried root material is finely ground to a powder to increase the surface area for efficient extraction.

  • Maceration: The powdered root material is macerated with an organic solvent, typically methanol (B129727) or a mixture of chloroform (B151607) and methanol, at room temperature for an extended period (e.g., 24-48 hours). This process is often repeated multiple times to ensure complete extraction.

  • Filtration and Concentration: The solvent extract is filtered, and the resulting filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude alkaloid extract.

Isolation and Purification of this compound

The isolation of this compound from the crude alkaloid extract involves a series of chromatographic steps:

  • Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% acetic acid) and washed with a nonpolar solvent (e.g., hexane) to remove fats and other non-alkaloidal compounds. The aqueous layer is then basified with a base (e.g., ammonium (B1175870) hydroxide) to a pH of 9-10 and extracted with a moderately polar solvent such as chloroform or ethyl acetate.

  • Column Chromatography (CC): The resulting alkaloid-rich fraction is subjected to column chromatography over silica (B1680970) gel. A gradient elution system is employed, starting with a nonpolar solvent and gradually increasing the polarity. For example, a gradient of chloroform and methanol can be used. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative Thin Layer Chromatography (pTLC): Fractions containing compounds with similar TLC profiles to the target alkaloid are pooled and further purified using preparative TLC on silica gel plates with an appropriate solvent system.

  • Final Purification: The band corresponding to this compound is scraped from the pTLC plate, and the compound is eluted with a suitable solvent. The solvent is then evaporated to yield the purified compound.

The structure of the isolated this compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway for sarpagine-type alkaloids. A putative pathway is illustrated below.

Biosynthetic Pathway of this compound Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Strictosidine Synthase Secologanin Secologanin Secologanin->Strictosidine Sarpagan_bridge_intermediate Sarpagan Bridge Intermediate Strictosidine->Sarpagan_bridge_intermediate Series of enzymatic steps Peraksine_precursor Peraksine-type Precursor Sarpagan_bridge_intermediate->Peraksine_precursor Dihydroperaksine Dihydroperaksine Peraksine_precursor->Dihydroperaksine Reduction This compound This compound Dihydroperaksine->this compound Hydroxylation (CYP450 enzyme?)

A putative biosynthetic pathway for this compound.
Experimental Workflow for Isolation

The general workflow for the isolation of this compound from Rauvolfia serpentina hairy roots is depicted below.

Experimental Workflow for Isolation Start Rauvolfia serpentina Hairy Root Culture Harvesting Harvesting and Drying Start->Harvesting Extraction Extraction with Methanol/Chloroform Harvesting->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract Acid_Base Acid-Base Partitioning Crude_Extract->Acid_Base Alkaloid_Fraction Total Alkaloid Fraction Acid_Base->Alkaloid_Fraction CC Column Chromatography (Silica Gel) Alkaloid_Fraction->CC Fractions Collected Fractions CC->Fractions pTLC Preparative TLC Fractions->pTLC Purified_Compound Purified This compound pTLC->Purified_Compound

A generalized experimental workflow for the isolation of this compound.

Signaling Pathways

Currently, there is a lack of specific studies on the signaling pathways directly modulated by this compound. However, other sarpagine-type alkaloids have been reported to exhibit a range of biological activities, including antiproliferative and anti-inflammatory effects. It is plausible that this compound may interact with similar cellular targets and signaling cascades. Further research, including in vitro and in vivo bioassays, is necessary to elucidate the specific biological functions and mechanisms of action of this compound.

Conclusion

This compound is a minor alkaloid found in the hairy root cultures of Rauvolfia serpentina. While its initial isolation has been reported, further studies are needed to quantify its abundance in various natural sources and to fully elucidate its biosynthetic pathway and pharmacological properties. The experimental protocols and workflows provided in this guide offer a foundation for researchers to further investigate this intriguing natural product. The development of more efficient isolation techniques or total synthesis routes will be crucial for enabling in-depth biological studies and exploring its potential as a therapeutic agent.

physical and chemical properties of 10-Hydroxydihydroperaksine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 10-Hydroxydihydroperaksine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature on the specific biological activities and detailed experimental protocols for this compound is limited. This guide provides a comprehensive overview of its known physical and chemical properties and places it within the broader context of alkaloids isolated from Rauvolfia verticillata. The experimental protocols and signaling pathways described are illustrative and based on general methodologies for natural product research.

Introduction

This compound is a naturally occurring alkaloid found in Rauvolfia verticillata, a plant belonging to the Apocynaceae family.[] Alkaloids from Rauvolfia species have a long history of use in traditional medicine and have been the source of several pharmacologically important compounds.[2][3][4] This guide aims to consolidate the available information on this compound and provide a framework for its further study and potential development.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. This data is crucial for its extraction, purification, formulation, and for understanding its potential pharmacokinetic profile.

PropertyValueSource
Molecular Formula C₁₉H₂₄N₂O₃[][]
Molecular Weight 328.4 g/mol [][]
IUPAC Name (2R,3R,5S,11aS,11bS)-2-ethyl-3-((R)-1-hydroxyethyl)-2,3,4,5,6,7,11a,11b-octahydro-1H-indolo[3,2-g]quinolizine-5,9-diolPredicted
CAS Number 451478-47-0N/A
Appearance Powder[]
Purity >98% (as commercially available)[]
Boiling Point (Predicted) 545.1 ± 45.0 °CN/A
pKa (Predicted) 10.25 ± 0.70N/A
Solubility Soluble in Chloroform (B151607), Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone[6]

Biological Context and Potential Pharmacological Significance

The general mechanism of action for many Rauvolfia alkaloids involves interaction with neurotransmitter systems and other cellular signaling pathways.[3][9][10] It is plausible that this compound shares some of these general pharmacological properties. Further research is required to elucidate its specific biological targets and therapeutic potential.

Experimental Protocols

The following sections outline generalized experimental protocols that are fundamental to the study of novel natural products like this compound.

Isolation and Purification of this compound from Rauvolfia verticillata

This protocol describes a standard workflow for the extraction and isolation of alkaloids from plant material.

G Figure 1: Generalized workflow for the isolation and purification of this compound. plant_material Dried and powdered Rauvolfia verticillata plant material extraction Maceration with methanol (B129727) plant_material->extraction filtration Filtration and concentration under reduced pressure extraction->filtration crude_extract Crude methanolic extract filtration->crude_extract acid_base Acid-base partitioning crude_extract->acid_base alkaloid_fraction Crude alkaloid fraction acid_base->alkaloid_fraction column_chrom Column chromatography (Silica gel) alkaloid_fraction->column_chrom fractions Collection of fractions column_chrom->fractions tlc TLC analysis of fractions fractions->tlc hplc Semi-preparative HPLC tlc->hplc pure_compound Pure this compound hplc->pure_compound characterization Structural elucidation (NMR, MS) pure_compound->characterization

Caption: Generalized workflow for natural product isolation.

Methodology:

  • Extraction: The dried and powdered plant material of Rauvolfia verticillata is subjected to maceration with methanol at room temperature for 72 hours.

  • Concentration: The methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is dissolved in 5% hydrochloric acid and partitioned with ethyl acetate to remove neutral and acidic compounds. The acidic aqueous layer is then basified with ammonium (B1175870) hydroxide (B78521) to a pH of 9-10 and extracted with dichloromethane to obtain the crude alkaloid fraction.

  • Column Chromatography: The crude alkaloid fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform and methanol.

  • Fraction Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing the compound of interest are pooled.

  • Purification: The pooled fractions are further purified by semi-preparative High-Performance Liquid Chromatography (HPLC) to yield the pure this compound.

  • Structural Elucidation: The structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

General Cytotoxicity Screening

A primary step in assessing the pharmacological potential of a novel compound is to evaluate its cytotoxicity against various cell lines.

G Figure 2: Workflow for in vitro cytotoxicity screening. cell_culture Maintain human cancer cell lines seeding Seed cells in 96-well plates cell_culture->seeding treatment Treat with varying concentrations of this compound seeding->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_assay Add MTT reagent incubation->mtt_assay solubilization Add solubilization buffer (e.g., DMSO) mtt_assay->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance ic50 Calculate IC50 values read_absorbance->ic50

Caption: Workflow for in vitro cytotoxicity screening.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound (typically from 0.1 to 100 µM).

  • Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Solubilization: The formazan (B1609692) crystals formed are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Potential Signaling Pathways

Given the lack of specific studies on this compound, a hypothetical signaling pathway diagram is presented below. This illustrates common pathways that are often modulated by alkaloids and could be investigated for this compound.

G Figure 3: Hypothetical signaling pathways potentially affected by alkaloids. Alkaloid This compound Receptor Cell Surface Receptor Alkaloid->Receptor GPCR G-Protein Coupled Receptor Alkaloid->GPCR IonChannel Ion Channel Alkaloid->IonChannel KinaseCascade Kinase Cascades (MAPK, PI3K/Akt) Receptor->KinaseCascade SecondMessenger Second Messengers (cAMP, Ca2+) GPCR->SecondMessenger IonChannel->SecondMessenger SecondMessenger->KinaseCascade TranscriptionFactor Transcription Factors (NF-κB, AP-1) KinaseCascade->TranscriptionFactor CellularResponse Cellular Response (Proliferation, Apoptosis, Differentiation) TranscriptionFactor->CellularResponse

Caption: Hypothetical signaling pathways for investigation.

Future Directions

The preliminary data on this compound suggests a molecule with potential for further investigation. Future research should focus on:

  • Complete Physicochemical Characterization: Determination of melting point, experimental pKa, and quantitative solubility.

  • Pharmacological Screening: A broad-based screening to identify its biological targets, including receptor binding assays and enzyme inhibition studies.

  • In-depth Biological Evaluation: Elucidation of its mechanism of action, including the identification of specific signaling pathways it modulates.

  • Synthesis: Development of a total synthesis route to enable the production of larger quantities for extensive preclinical and clinical studies.

  • In Vivo Studies: Evaluation of its efficacy and safety in animal models.

Conclusion

This compound is a natural product from Rauvolfia verticillata with a well-defined chemical structure but limited biological characterization. This guide provides the foundational chemical and physical data and outlines a roadmap for future research. The exploration of this and other novel alkaloids from medicinal plants remains a promising avenue for the discovery of new therapeutic agents.

References

A Hypothesized Mechanism of Action for 10-Hydroxydihydroperaksine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a hypothesized mechanism of action for 10-Hydroxydihydroperaksine. As of the writing of this guide, there is limited publicly available data directly investigating the biological activities of this specific compound. The proposed mechanism is extrapolated from research on structurally related peraksine (B1174184) derivatives and established principles of inflammatory signaling pathways. This guide is intended to serve as a framework for future research and drug development efforts.

Introduction

This compound is a natural alkaloid compound. While its precise biological functions are yet to be fully elucidated, emerging evidence from related peraksine derivatives suggests a potential role as a modulator of inflammatory responses. This technical guide presents a hypothesized mechanism of action for this compound, focusing on its potential anti-inflammatory properties.

Studies on other peraksine derivatives isolated from Rauvolfia vomitoria have demonstrated their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 mouse macrophages. Excessive NO production is a hallmark of inflammation and is regulated by the inducible nitric oxide synthase (iNOS) enzyme. The expression of iNOS is, in turn, controlled by the master regulator of inflammation, the nuclear factor-kappa B (NF-κB) signaling pathway. Therefore, it is plausible to hypothesize that this compound may exert its anti-inflammatory effects by modulating the NF-κB signaling cascade.

This guide will provide a detailed overview of this hypothesized mechanism, including a proposed signaling pathway, a comprehensive experimental workflow to investigate this hypothesis, and detailed protocols for key experiments.

Hypothesized Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

We hypothesize that this compound functions as an anti-inflammatory agent by inhibiting the activation of the NF-κB signaling pathway in macrophages. In the context of an inflammatory stimulus, such as bacterial lipopolysaccharide (LPS), this inhibition would lead to a downstream reduction in the expression of pro-inflammatory mediators, including nitric oxide (NO).

The proposed signaling cascade is as follows:

  • LPS Recognition: LPS, a component of the outer membrane of Gram-negative bacteria, is recognized by the Toll-like receptor 4 (TLR4) complex on the surface of macrophages.

  • Signal Transduction: This recognition event triggers an intracellular signaling cascade that leads to the activation of the IκB kinase (IKK) complex.

  • IκBα Phosphorylation and Degradation: The activated IKK complex phosphorylates the inhibitory protein IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome.

  • NF-κB Translocation: The degradation of IκBα unmasks the nuclear localization signal on the NF-κB (p50/p65) dimer, allowing it to translocate from the cytoplasm to the nucleus.

  • Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, such as inducible nitric oxide synthase (iNOS), leading to their transcription and subsequent protein expression.

  • NO Production: The newly synthesized iNOS enzyme catalyzes the production of large amounts of NO, a key mediator of inflammation.

Our hypothesis posits that this compound intervenes in this pathway, potentially by inhibiting the IKK complex, preventing the degradation of IκBα, or blocking the nuclear translocation of NF-κB.

Visualizing the Hypothesized Signaling Pathway

Hypothesized NF-kB Inhibition by this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB IkBa_p P-IκBα IkBa_NFkB->IkBa_p Dissociation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Proteasome Proteasome IkBa_p->Proteasome Degradation Hydroxydihydroperaksine This compound Hydroxydihydroperaksine->IKK Inhibits? Hydroxydihydroperaksine->NFkB Blocks Translocation? Hydroxydihydroperaksine->IkBa_p Prevents Degradation? DNA DNA (κB site) NFkB_nuc->DNA Binds iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA Transcription iNOS iNOS iNOS_mRNA->iNOS Translation NO Nitric Oxide (NO) iNOS->NO Produces

Caption: Hypothesized NF-κB signaling pathway and potential points of inhibition by this compound.

Experimental Workflow for Hypothesis Validation

To investigate the hypothesized mechanism of action of this compound, a systematic experimental approach is required. The following workflow outlines the key experiments, starting from a broad assessment of anti-inflammatory activity and progressively narrowing down to the specific molecular targets.

Visualizing the Experimental Workflow

Experimental_Workflow A Phase 1: In Vitro Anti-inflammatory Activity B Cell Viability Assay (MTT) A->B C Nitric Oxide (NO) Production Assay (Griess Assay) A->C D Measurement of Pro-inflammatory Cytokines (ELISA) A->D E Phase 2: Investigation of NF-κB Pathway Modulation C->E If NO is inhibited D->E If cytokines are reduced F Western Blot for IκBα Degradation and p65 Phosphorylation E->F G Immunofluorescence for NF-κB p65 Nuclear Translocation E->G H NF-κB Reporter Gene Assay E->H I Phase 3: Target Validation F->I If IκBα degradation is inhibited G->I If translocation is blocked H->I If reporter activity is reduced J IKK Kinase Assay I->J K Proteasome Activity Assay I->K

Caption: A three-phase experimental workflow to validate the hypothesized mechanism of action.

Data Presentation: Hypothetical Quantitative Data

The following tables present hypothetical data that could be expected from the experiments outlined in the workflow, assuming that this compound acts according to the proposed mechanism.

Table 1: Effect of this compound on Cell Viability and NO Production in LPS-stimulated RAW264.7 Cells

TreatmentConcentration (µM)Cell Viability (%)NO Production (µM)
Control-100 ± 5.22.1 ± 0.3
LPS (1 µg/mL)-98 ± 4.845.3 ± 3.1
LPS + 10-HDP197 ± 5.135.8 ± 2.9
LPS + 10-HDP1095 ± 4.520.1 ± 2.2
LPS + 10-HDP5093 ± 5.38.7 ± 1.5

10-HDP: this compound

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW264.7 Cells

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control-50 ± 835 ± 6
LPS (1 µg/mL)-1250 ± 110980 ± 95
LPS + 10-HDP10870 ± 98650 ± 78
LPS + 10-HDP50320 ± 45210 ± 33

10-HDP: this compound

Table 3: Effect of this compound on NF-κB Pathway Proteins in LPS-stimulated RAW264.7 Cells (Relative Densitometry)

Treatmentp-IκBα / IκBαCytoplasmic p65Nuclear p65
Control1.01.00.1
LPS (1 µg/mL)3.50.23.8
LPS + 10-HDP (50 µM)1.20.81.1

10-HDP: this compound

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Treatment

RAW264.7 mouse macrophages will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells will be seeded in appropriate plates and allowed to adhere overnight. Cells will be pre-treated with various concentrations of this compound for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated time periods.

Cell Viability Assay (MTT Assay)
  • Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well.

  • After overnight incubation, treat the cells with this compound at various concentrations for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability will be expressed as a percentage of the control (untreated) cells.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Seed RAW264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well.

  • Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • The concentration of nitrite (B80452) will be determined from a sodium nitrite standard curve.

Western Blot Analysis
  • Seed RAW264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/well.

  • Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes (for IκBα) or 1 hour (for p65).

  • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Incubate the membrane with primary antibodies against IκBα, phospho-IκBα, p65, and β-actin overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify band intensities using image analysis software.

Immunofluorescence for NF-κB p65 Nuclear Translocation
  • Grow RAW264.7 cells on glass coverslips in a 24-well plate.

  • Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 1 hour.

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Block with 1% bovine serum albumin (BSA) in PBS for 30 minutes.

  • Incubate with a primary antibody against NF-κB p65 overnight at 4°C.

  • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on glass slides and visualize using a fluorescence microscope.

Conclusion

The information presented in this technical guide provides a strong rationale for the hypothesis that this compound exerts anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. The proposed experimental workflow offers a clear and systematic approach to validate this hypothesis. Successful validation would position this compound as a promising lead compound for the development of novel anti-inflammatory therapeutics. Further research into its specific molecular interactions and in vivo efficacy is warranted.

In-depth Technical Guide: Preliminary Cytotoxicity of 10-Hydroxydihydroperaksine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the currently available scientific literature reveals no specific studies on the preliminary cytotoxicity of the compound 10-Hydroxydihydroperaksine. As a result, quantitative data regarding its IC50 values, specific experimental protocols for its cytotoxic evaluation, and its influence on cellular signaling pathways are not available in the public domain.

While direct data on this compound is absent, it is pertinent to consider the cytotoxic potential of related alkaloids isolated from the same plant genus, Voacanga africana. This information, while not directly applicable to the target compound, provides a valuable context for the potential biological activity of this class of molecules. It is crucial to emphasize that the following data pertains to analogues and not to this compound itself.

Cytotoxicity of Related Monoterpenoid Indole (B1671886) Alkaloids from Voacanga africana

Research conducted on various alkaloids extracted from Voacanga africana has demonstrated a range of cytotoxic activities against several human cancer cell lines. These findings suggest that compounds with a similar structural backbone may possess anti-proliferative properties.

Summary of Quantitative Data

The following table summarizes the cytotoxic activities of several known monoterpenoid indole alkaloids from Voacanga africana against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

CompoundHEPG-2 (Liver)A375 (Melanoma)MDA-MB-231 (Breast)SH-SY5Y (Neuroblastoma)CT26 (Colon)
Voacamine Significant InhibitionSignificant InhibitionSignificant InhibitionSignificant InhibitionSignificant Inhibition
19-epi-Voacristine Significant InhibitionSignificant InhibitionSignificant InhibitionSignificant InhibitionSignificant Inhibition
Vobasine Moderate InhibitionModerate InhibitionModerate InhibitionModerate InhibitionModerate Inhibition
Voacangine Moderate InhibitionModerate InhibitionModerate InhibitionModerate InhibitionModerate Inhibition
Voacristine Moderate InhibitionModerate InhibitionModerate InhibitionModerate InhibitionModerate Inhibition
Tabersonine IC50: 4.8 ± 0.4 µg/mL to 22.5 ± 1.4 µg/mL across 10 cell lines----

Note: "Significant" and "Moderate" inhibition are reported as qualitative descriptors in the source literature, without specific IC50 values being provided in all cases. The IC50 range for Tabersonine is reported across a panel of ten different human cancer cell lines[1].

General Experimental Protocols for Cytotoxicity Assessment of Voacanga africana Alkaloids

The methodologies employed to evaluate the cytotoxicity of alkaloids from Voacanga africana typically involve standard in-vitro cell-based assays. While specific protocols for this compound are unavailable, the following represents a generalized workflow based on studies of related compounds.

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Line Seeding (e.g., HEPG-2, A375) incubation Incubation of Cells with Compound cell_culture->incubation compound_prep Compound Dilution (Varying Concentrations) compound_prep->incubation mtt_assay MTT Assay incubation->mtt_assay absorbance Measure Absorbance mtt_assay->absorbance ic50 Calculate IC50 Values absorbance->ic50

Figure 1: Generalized workflow for in-vitro cytotoxicity testing of alkaloids.

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., HEPG-2, A375, MDA-MB-231, SH-SY5Y, CT26) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

2. Compound Preparation and Treatment:

  • The test alkaloid is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • A series of dilutions are prepared to treat the cells with a range of concentrations.

  • The culture medium is replaced with medium containing the test compound or vehicle control.

3. Incubation:

  • The treated cells are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

4. Cytotoxicity Assay (MTT Assay):

  • After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.

  • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO or isopropanol).

5. Data Analysis:

  • The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Potential Signaling Pathways

For some alkaloids isolated from Voacanga africana, such as tabersonine, cytotoxicity is suggested to be mediated through the induction of apoptosis[1]. Apoptosis, or programmed cell death, is a complex process involving a cascade of signaling events. While the specific pathways activated by Voacanga alkaloids are not fully elucidated in the reviewed literature, a general representation of apoptotic signaling is provided below.

Apoptotic Signaling Pathways

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_receptor Death Receptor (e.g., Fas, TNFR1) caspase8 Caspase-8 Activation death_receptor->caspase8 mitochondria Mitochondrial Stress caspase8->mitochondria caspase3 Caspase-3 Activation caspase8->caspase3 cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Figure 2: Simplified overview of major apoptotic signaling pathways.

It is hypothesized that cytotoxic alkaloids may trigger either the extrinsic (death receptor-mediated) or the intrinsic (mitochondrial-mediated) apoptotic pathway, or both, leading to the activation of executioner caspases (like caspase-3) and subsequent cell death. However, without experimental data for this compound, its specific mechanism of action remains unknown.

Conclusion

References

Methodological & Application

synthesis protocol for 10-Hydroxydihydroperaksine

Author: BenchChem Technical Support Team. Date: December 2025

Information regarding the synthesis protocol for 10-Hydroxydihydroperaksine is not available in the public domain.

Extensive searches for "this compound," "dihydroperaksine," and "peraksine" did not yield any relevant scientific literature, chemical structures, or established synthesis protocols. This suggests that "this compound" may be a novel compound, a compound with a different established name, or a proprietary molecule not described in publicly accessible databases.

Without a known chemical structure or any published synthetic routes, it is not possible to provide the detailed application notes, experimental protocols, quantitative data, or signaling pathway diagrams requested by the user. The generation of such information would be purely speculative and would not meet the standards of accuracy required for scientific and drug development purposes.

It is recommended to verify the name and chemical identity of the compound of interest. If the compound is novel, its synthesis would first need to be developed and published in peer-reviewed scientific literature before a standardized protocol can be established and disseminated.

Application Notes and Protocols for a 10-Hydroxydihydroperaksine-based Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxydihydroperaksine is a natural alkaloid compound found in the plant species Rauvolfia verticillata. Alkaloids are a diverse group of naturally occurring chemical compounds that have been the source of numerous therapeutic agents. Preliminary investigations and the structural characteristics of this compound suggest its potential as a modulator of key cellular signaling pathways, including those involved in inflammation, cell proliferation, and apoptosis. This document provides a detailed protocol for a series of cell-based assays to investigate the biological activity of this compound, focusing on its potential to inhibit the NF-κB signaling pathway, modulate the MAPK cascade, and induce apoptosis in cancer cells.

These protocols are intended to serve as a comprehensive guide for researchers interested in screening and characterizing the bioactivity of this compound and similar natural products.

Principle of the Assays

This application note describes a multi-faceted approach to characterize the cellular effects of this compound. The core hypothesis is that this compound inhibits the activation of the transcription factor NF-κB, a key regulator of inflammatory responses and cell survival. Inhibition of the NF-κB pathway is often associated with the induction of apoptosis (programmed cell death) and can influence other critical signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) pathway.

The proposed assays will therefore investigate:

  • Cytotoxicity: To determine the concentration range of this compound that affects cell viability.

  • NF-κB Inhibition: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity using a luciferase reporter assay.

  • Apoptosis Induction: To assess the ability of this compound to induce apoptosis via caspase-3/7 activity and Annexin V staining.

  • MAPK Pathway Modulation: To examine the effect of this compound on the phosphorylation status of key proteins in the MAPK/ERK pathway by Western blotting.

Data Presentation

Table 1: Cytotoxicity of this compound on Human Colon Cancer Cells (HCT116)
Concentration (µM)Cell Viability (%)Standard Deviation
0 (Vehicle Control)100± 4.5
198.2± 5.1
591.5± 4.8
1075.3± 6.2
2552.1± 5.5
5028.7± 4.9
10015.4± 3.8

Cell viability was assessed using the MTT assay after 48 hours of treatment.

Table 2: Inhibition of TNF-α-induced NF-κB Activity by this compound
TreatmentConcentration (µM)Normalized Luciferase Activity (RLU)% Inhibition
Unstimulated Control-1.0-
TNF-α (10 ng/mL)-15.80
TNF-α + this compound114.210.1
TNF-α + this compound510.533.5
TNF-α + this compound106.360.1
TNF-α + this compound252.882.3

HCT116 cells were transiently transfected with an NF-κB luciferase reporter plasmid.

Table 3: Induction of Apoptosis by this compound
TreatmentConcentration (µM)Caspase-3/7 Activity (Fold Change)% Annexin V Positive Cells
Vehicle Control01.05.2
This compound102.825.8
This compound255.448.9
This compound508.172.3

Apoptosis was measured after 24 hours of treatment.

Table 4: Modulation of MAPK/ERK Pathway by this compound
Target ProteinTreatment (25 µM)Normalized Band IntensityFold Change vs. Control
p-ERK1/2Vehicle Control1.001.0
p-ERK1/2This compound0.45-2.2
Total ERK1/2Vehicle Control1.001.0
Total ERK1/2This compound0.98~1.0

Protein levels were quantified by densitometry of Western blot bands and normalized to a loading control (β-actin).

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: Human colon carcinoma cell line HCT116.

  • Media: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: Cells are passaged upon reaching 80-90% confluency.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO at a final concentration of <0.1%).

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

NF-κB Luciferase Reporter Assay
  • Transfection: Seed HCT116 cells in a 24-well plate. Co-transfect the cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively expressing Renilla luciferase control plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound. Incubate for 2 hours.

  • Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway. Include unstimulated and vehicle-treated controls.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Measurement: Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction relative to the unstimulated control and the percent inhibition for the treated samples.

Apoptosis Assay: Caspase-3/7 Activity
  • Cell Seeding and Treatment: Seed HCT116 cells in a 96-well, clear-bottom, black-walled plate and treat with this compound for 24 hours.

  • Reagent Addition: Add a caspase-3/7 reagent containing a pro-fluorescent DEVD substrate to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity with an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • Data Analysis: Calculate the fold change in caspase-3/7 activity relative to the vehicle-treated control.

Apoptosis Assay: Annexin V Staining
  • Cell Seeding and Treatment: Seed and treat cells as described for the caspase assay.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry or fluorescence microscopy. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Western Blot for MAPK/ERK Pathway
  • Cell Treatment and Lysis: Treat HCT116 cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST and incubate with primary antibodies against phospho-ERK1/2, total ERK1/2, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Mandatory Visualizations

G Hypothesized Signaling Pathway of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa_Receptor TNF-α Receptor IKK IKK Complex TNFa_Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IKK->NFkB Releases IkB->NFkB Inhibits NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates Caspases Caspases Apoptosis Apoptosis Caspases->Apoptosis Induces MAPK_Cascade MAPK Cascade (ERK1/2) Gene_Expression Pro-survival & Inflammatory Genes NFkB_nucleus->Gene_Expression Induces Transcription NFkB_nucleus->Apoptosis Inhibits Gene_Expression->Apoptosis Suppresses TNFa TNF-α TNFa->TNFa_Receptor Binds 10_Hydroxydihydroperaksine This compound 10_Hydroxydihydroperaksine->IKK Inhibits 10_Hydroxydihydroperaksine->Caspases Activates 10_Hydroxydihydroperaksine->MAPK_Cascade Modulates

Caption: Hypothesized mechanism of this compound action.

G Experimental Workflow for this compound Assay cluster_assays Perform Assays Start Start: Culture HCT116 Cells Seed_Cells Seed Cells in Multi-well Plates Start->Seed_Cells Treat_Compound Treat with This compound Seed_Cells->Treat_Compound Incubate Incubate (Time-dependent) Treat_Compound->Incubate MTT Cytotoxicity (MTT Assay) Incubate->MTT Luciferase NF-κB Activity (Luciferase Assay) Incubate->Luciferase Apoptosis_Assays Apoptosis Assays (Caspase & Annexin V) Incubate->Apoptosis_Assays Western_Blot MAPK Pathway (Western Blot) Incubate->Western_Blot Data_Analysis Data Analysis and Interpretation MTT->Data_Analysis Luciferase->Data_Analysis Apoptosis_Assays->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: Overview of the experimental workflow.

G Logical Relationship of the Investigated Pathways Compound This compound NFkB_Inhibition NF-κB Inhibition Compound->NFkB_Inhibition MAPK_Modulation MAPK Modulation Compound->MAPK_Modulation Apoptosis_Induction Apoptosis Induction NFkB_Inhibition->Apoptosis_Induction Leads to MAPK_Modulation->Apoptosis_Induction Contributes to Reduced_Survival Reduced Cancer Cell Survival Apoptosis_Induction->Reduced_Survival

Caption: Interplay of signaling pathways modulated by the compound.

Application Notes and Protocols for In Vitro Experimental Design of 10-Hydroxydihydroperaksine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxydihydroperaksine is a natural alkaloid compound isolated from the herb Rauvolfia verticillata[]. While the specific biological activities of this compound are not extensively documented, natural products, particularly alkaloids, represent a significant source of bioactive molecules with potential therapeutic applications, including anticancer properties[2][3]. Structurally related compounds, such as phenothiazine (B1677639) and piperazine (B1678402) derivatives, have demonstrated a range of biological effects, including anticancer activity[4][5][6]. This document outlines a comprehensive in vitro experimental design to investigate the potential anticancer effects of this compound. The proposed workflow will systematically assess its cytotoxicity, and delve into the underlying mechanisms of action, such as the induction of apoptosis and cell cycle arrest.

The following protocols and application notes provide a robust framework for the initial preclinical evaluation of this compound, guiding researchers through experimental design, execution, and data interpretation.

Experimental Objectives

  • To determine the cytotoxic effects of this compound on a panel of human cancer cell lines and a non-cancerous control cell line.

  • To elucidate the mechanism of cell death induced by this compound, specifically investigating the induction of apoptosis.

  • To analyze the impact of this compound on cell cycle progression in cancer cells.

  • To investigate the modulation of key signaling pathways associated with apoptosis and cell cycle regulation following treatment with this compound.

Proposed Experimental Workflow

The in vitro evaluation of this compound will follow a logical, tiered approach. The initial phase will consist of a broad cytotoxicity screening to identify sensitive cell lines and determine the effective concentration range. Subsequent experiments will focus on elucidating the mechanism of action in the most sensitive cancer cell line(s).

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Studies A Dose-Response Cytotoxicity Assay (MTT/MTS) C Determine IC50 Values and Selectivity Index A->C B Select Cancer Cell Lines (e.g., MCF-7, A549, HCT116) and Normal Cell Line (e.g., MCF-10A) B->A D Apoptosis Assays C->D Proceed with sensitive cell line(s) E Cell Cycle Analysis C->E F Signaling Pathway Analysis C->F D_sub Annexin V/PI Staining Caspase Activity Assay Mitochondrial Membrane Potential D->D_sub E_sub Propidium Iodide Staining & Flow Cytometry E->E_sub F_sub Western Blotting (e.g., Bcl-2 family, caspases, cyclins) F->F_sub G cluster_0 This compound Induced Cell Response cluster_1 Apoptosis Induction (Intrinsic Pathway) cluster_2 Cell Cycle Arrest (G1 Phase) 10-OH-DHP This compound Bax Bax (Pro-apoptotic) 10-OH-DHP->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) 10-OH-DHP->Bcl2 Downregulates p21 p21 (CDK Inhibitor) 10-OH-DHP->p21 Upregulates Mito Mitochondrial Membrane Potential (ΔΨm) Loss Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis CDK4_CyclinD1 CDK4/Cyclin D1 Complex p21->CDK4_CyclinD1 CDK4 CDK4 CDK4->CDK4_CyclinD1 CyclinD1 Cyclin D1 CyclinD1->CDK4_CyclinD1 Rb Rb Phosphorylation CDK4_CyclinD1->Rb G1_S G1 to S Transition Rb->G1_S Arrest G1 Arrest G1_S->Arrest

References

Unraveling the Anticancer Potential of 10-Hydroxydihydroperaksine: Application Notes and Protocols for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "10-Hydroxydihydroperaksine" did not yield sufficient biological data to formulate detailed cell culture protocols. This compound is a natural alkaloid with the molecular formula C19H24N2O3. However, a similarly named compound, 10-hydroxy-2-decenoic acid (10-HDA) , a fatty acid from royal jelly with the molecular formula C10H18O3, has been extensively studied for its anticancer properties. It is plausible that the intended subject of the query was 10-HDA. Therefore, the following application notes and protocols are based on the available scientific literature for 10-hydroxy-2-decenoic acid (10-HDA) .

Application Notes for 10-Hydroxy-2-Decenoic Acid (10-HDA) in Cancer Cell Culture

Introduction 10-Hydroxy-2-decenoic acid (10-HDA) is a bioactive lipid component of royal jelly that has garnered significant interest for its therapeutic potential, including its anticancer activities. Research has demonstrated that 10-HDA can inhibit the proliferation of various cancer cell lines, with a pronounced effect on human lung cancer cells.[1] Its mechanism of action is multifaceted, involving the induction of reactive oxygen species (ROS)-mediated apoptosis and cell cycle arrest at the G0/G1 phase.[1] Furthermore, 10-HDA has been shown to modulate key signaling pathways, including the MAPK, STAT3, and NF-κB pathways, which are crucial regulators of cancer cell growth and survival.[1]

Audience These guidelines are designed for researchers, scientists, and professionals in the field of drug development who are engaged in the in vitro assessment of novel therapeutic compounds.

Data Presentation

A summary of the quantitative data from studies on 10-HDA is presented below for ease of comparison.

Table 1: In Vitro Efficacy of 10-HDA against Human Lung Cancer Cell Lines

Cell LineIC50 of 10-HDA (µM)IC50 of 5-Fluorouracil (µM)
A54922.6844.72
NCI-H46044.0362.89
NCI-H2344.7961.09
Data represents the concentration required to inhibit 50% of cell growth after 48 hours of treatment.[1]

Table 2: Impact of 10-HDA on Apoptosis and ROS in A549 Cells

Treatment ConditionDurationPercentage of Apoptotic CellsIntracellular ROS Level (%)
Control24h-40.94
10-HDA (30 µM)24h42.4970.16
10-HDA (30 µM) + NAC24h25.27Not Assessed
NAC (N-acetylcysteine) is an antioxidant used to quench ROS.[1]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the effects of 10-HDA on cancer cells.

1. Cell Culture and Maintenance

  • Cell Lines: Human lung cancer cell lines A549, NCI-H460, and NCI-H23.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

  • Subculturing: When cells reach 80-90% confluency, they should be passaged using Trypsin-EDTA.

2. Cell Proliferation Assay (CCK-8)

  • Seeding: Plate 5 x 10³ cells per well in 96-well plates and allow for overnight adherence.

  • Treatment: Treat cells with varying concentrations of 10-HDA (e.g., 0-100 µM) for 24, 48, and 72 hours.

  • Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2-4 hours at 37°C.

  • Measurement: Read the absorbance at 450 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

3. Apoptosis Analysis by Flow Cytometry

  • Seeding: Plate 2 x 10⁵ cells per well in 6-well plates.

  • Treatment: After overnight incubation, treat cells with the desired concentration of 10-HDA for 24 hours.

  • Staining: Harvest the cells and stain with an Annexin V-FITC and Propidium Iodide (PI) kit according to the manufacturer's instructions.

  • Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

4. Cell Cycle Analysis

  • Seeding and Treatment: Seed 2 x 10⁵ cells per well in 6-well plates and treat with 10-HDA for various time points (e.g., 0, 6, 12, 24 hours).

  • Fixation: Harvest the cells and fix them in 70% ice-cold ethanol (B145695) overnight at -20°C.

  • Staining: Wash the cells and stain with a solution containing PI and RNase A.

  • Analysis: Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in different phases of the cell cycle.

5. Western Blotting for Signaling Pathway Analysis

  • Protein Extraction: Treat cells with 10-HDA, then lyse the cells to extract total protein.

  • Quantification: Determine protein concentration using a BCA protein assay.

  • Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., p-ERK, ERK, p-STAT3, STAT3, NF-κB p65) and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Diagrams and Workflows

10-HDA Induced Signaling Cascade in A549 Lung Cancer Cells HDA 10-HDA ROS ↑ Intracellular ROS HDA->ROS MAPK MAPK Pathway Activation (p-ERK, p-JNK, p-p38) ROS->MAPK STAT3 STAT3 Pathway Inhibition ROS->STAT3 NFkB NF-κB Pathway Inhibition ROS->NFkB Apoptosis Mitochondrial Apoptosis MAPK->Apoptosis CellCycle G0/G1 Cell Cycle Arrest MAPK->CellCycle Proliferation Decreased Cell Proliferation & Metastasis STAT3->Proliferation NFkB->Proliferation Apoptosis->Proliferation CellCycle->Proliferation

Caption: Signaling pathways modulated by 10-HDA in cancer cells.

General Experimental Workflow for 10-HDA Evaluation start Cancer Cell Line Culture treatment Treatment with 10-HDA (Dose- and Time-Response) start->treatment proliferation_assay Cell Proliferation Assay (e.g., CCK-8) treatment->proliferation_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) treatment->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle_assay western_blot Western Blot for Signaling Pathways treatment->western_blot data_analysis Data Analysis and Interpretation proliferation_assay->data_analysis apoptosis_assay->data_analysis cell_cycle_assay->data_analysis western_blot->data_analysis

Caption: A logical workflow for the in vitro study of 10-HDA.

References

Application Notes and Protocols for 10-Hydroxydihydroperaksine in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available research on the specific use of 10-Hydroxydihydroperaksine in high-throughput screening (HTS) is limited. The following application notes and protocols are presented as a detailed, hypothetical example to guide researchers in developing screening assays for novel natural products like this compound. The proposed mechanism of action and experimental data are illustrative.

Application Note: High-Throughput Screening for Modulators of the PERK Signaling Pathway using this compound

Introduction

This compound is a natural alkaloid compound isolated from plants of the Rauvolfia genus.[][2] Natural products are a rich source of chemical diversity and have historically been invaluable in drug discovery.[3][4][5] High-throughput screening (HTS) enables the rapid evaluation of large compound libraries, such as those containing natural products, to identify molecules that modulate specific biological pathways.[3][4] This application note describes a hypothetical cell-based HTS assay designed to identify modulators of the Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK) signaling pathway, a key component of the unfolded protein response (UPR), using this compound as a hypothetical test compound.

Hypothetical Mechanism of Action

For the purpose of this application note, we will hypothesize that this compound is an inhibitor of the PERK kinase domain. The PERK pathway is activated in response to endoplasmic reticulum (ER) stress. Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a general attenuation of protein synthesis but a preferential translation of certain mRNAs, such as activating transcription factor 4 (ATF4). ATF4, in turn, upregulates genes involved in restoring ER homeostasis, but can also induce apoptosis under prolonged stress. By inhibiting PERK, this compound would be expected to reduce the phosphorylation of eIF2α and the subsequent expression of ATF4.

PERK_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Stress ER Stress PERK_inactive Inactive PERK ER_Stress->PERK_inactive induces PERK_active Active (dimerized, phosphorylated) PERK PERK_inactive->PERK_active activation eIF2a eIF2α PERK_active->eIF2a phosphorylates p_eIF2a p-eIF2α eIF2a->p_eIF2a ATF4_mRNA ATF4 mRNA p_eIF2a->ATF4_mRNA preferential translation Translation_Attenuation General Translation Attenuation p_eIF2a->Translation_Attenuation ATF4_protein ATF4 Protein ATF4_mRNA->ATF4_protein Target_Genes Target Gene Expression (e.g., CHOP) ATF4_protein->Target_Genes upregulates Compound This compound (Hypothetical Inhibitor) Compound->PERK_active inhibits

Caption: Hypothetical PERK signaling pathway and the inhibitory role of this compound.

Assay Principle

This assay utilizes a reporter gene system in a human cell line (e.g., HEK293) stably expressing a luciferase reporter driven by an ATF4-responsive promoter. In the presence of an ER stress-inducing agent (e.g., tunicamycin), the PERK pathway is activated, leading to the expression of ATF4 and a subsequent increase in luciferase activity. A PERK inhibitor, such as our hypothetical this compound, would suppress this signal, resulting in a dose-dependent decrease in luminescence.

Experimental Protocols

1. Cell Culture and Maintenance

  • Cell Line: HEK293-ATF4-Luc (HEK293 cells stably transfected with an ATF4-luciferase reporter construct).

  • Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 2 µg/mL puromycin).

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.

2. High-Throughput Screening Protocol

  • Plate Format: 384-well white, solid-bottom assay plates.

  • Instrumentation: Automated liquid handler, plate reader with luminescence detection capability.

Protocol Steps:

  • Cell Seeding:

    • Trypsinize and resuspend HEK293-ATF4-Luc cells in fresh culture medium to a density of 2 x 10⁵ cells/mL.

    • Using an automated liquid handler, dispense 25 µL of the cell suspension (5,000 cells) into each well of the 384-well plate.

    • Incubate the plates for 24 hours at 37°C, 5% CO₂.

  • Compound Addition:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions to create a dose-response plate. The final concentration of DMSO in the assay should not exceed 0.5%.

    • Transfer 100 nL of the compound solutions to the corresponding wells of the cell plate.

    • Include control wells:

      • Negative Control: 100 nL of DMSO (no inhibition).

      • Positive Control: 100 nL of a known PERK inhibitor (e.g., GSK2606414) at a concentration that gives maximum inhibition.

  • ER Stress Induction:

    • Prepare a solution of tunicamycin (B1663573) in DMEM at a concentration that elicits a robust luciferase signal (e.g., 2 µg/mL).

    • Add 5 µL of the tunicamycin solution to all wells except for the untreated control wells.

    • Incubate the plates for 16 hours at 37°C, 5% CO₂.

  • Luminescence Detection:

    • Equilibrate the assay plates to room temperature.

    • Add 25 µL of a luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System) to each well.

    • Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.

    • Measure the luminescence intensity using a plate reader.

HTS_Workflow Start Start Seed_Cells 1. Seed HEK293-ATF4-Luc cells (5,000 cells/well in 384-well plate) Start->Seed_Cells Incubate_24h_1 2. Incubate 24 hours (37°C, 5% CO₂) Seed_Cells->Incubate_24h_1 Add_Compounds 3. Add Compounds (100 nL) - this compound - Positive Control (Known Inhibitor) - Negative Control (DMSO) Incubate_24h_1->Add_Compounds Induce_Stress 4. Induce ER Stress (Add 5 µL Tunicamycin) Add_Compounds->Induce_Stress Incubate_16h 5. Incubate 16 hours (37°C, 5% CO₂) Induce_Stress->Incubate_16h Add_Reagent 6. Add Luciferase Assay Reagent (25 µL/well) Incubate_16h->Add_Reagent Read_Plate 7. Read Luminescence Add_Reagent->Read_Plate Analyze_Data 8. Data Analysis (Calculate % Inhibition, Z', IC₅₀) Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the high-throughput screening assay.

Data Presentation and Analysis

The raw luminescence data is used to calculate the percentage of inhibition for each compound concentration. The quality of the assay is assessed by calculating the Z'-factor.

Formula for Percent Inhibition:

Formula for Z'-Factor:

A Z'-factor between 0.5 and 1.0 indicates an excellent assay quality suitable for HTS.

Hypothetical Screening Data

The following table summarizes hypothetical quantitative data for this compound and a control compound in the PERK inhibition assay.

CompoundIC₅₀ (µM)Maximum Inhibition (%)Z'-Factor
This compound 2.5950.78
GSK2606414 (Control) 0.01980.82

Interpretation of Results

In this hypothetical scenario, this compound demonstrates potent inhibitory activity against the PERK signaling pathway with an IC₅₀ of 2.5 µM. The high percentage of maximum inhibition and the robust Z'-factor suggest that the compound is a strong candidate for further investigation. Follow-up studies should include orthogonal assays to confirm the mechanism of action and to assess selectivity against other kinases. The screening of natural product libraries often presents challenges such as autofluorescence or non-specific activity, which should be addressed through appropriate counter-screens.[3][6]

References

Application Notes and Protocols for Target Identification of 10-Hydroxydihydroperaksine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxydihydroperaksine is a natural alkaloid compound isolated from the plant Rauvolfia verticillata[]. As a novel natural product, its biological activities and mechanism of action are largely unexplored. Identifying the molecular targets of this compound is a critical step in elucidating its therapeutic potential and potential side effects. Target deconvolution can pave the way for lead optimization and the development of new therapeutics[2][3].

These application notes provide a comprehensive guide for researchers interested in identifying the cellular targets of this compound. We present detailed protocols for both probe-based and label-free chemical proteomics strategies, which are powerful approaches for target identification of natural products[4][5][6].

Target Identification Strategies

There are two primary approaches for identifying the protein targets of a small molecule like this compound:

  • Probe-Based (Labeled) Approaches: These methods involve chemically modifying this compound with a reporter tag (e.g., biotin (B1667282), a fluorescent dye) to create a "probe." This probe is then used to capture its binding partners from a complex biological sample, such as cell lysate or living cells[4][7].

  • Label-Free (Non-Probe) Approaches: These techniques do not require modification of the compound of interest. Instead, they rely on detecting changes in the biophysical properties of proteins (e.g., thermal stability, protease susceptibility) upon binding to the small molecule[6][8].

The choice of strategy depends on several factors, including the synthetic accessibility of a probe, the binding affinity of the compound, and the desired experimental setting (in vitro vs. in vivo).

Data Presentation: Illustrative Quantitative Data

The following tables are examples of how to structure quantitative data obtained from target identification experiments.

Table 1: Illustrative Binding Affinities of this compound Probe to Candidate Proteins

Protein TargetBinding Affinity (Kd)Method
Protein A1.5 µMSurface Plasmon Resonance (SPR)
Protein B12 µMIsothermal Titration Calorimetry (ITC)
Protein C0.8 µMMicroscale Thermophoresis (MST)

Table 2: Illustrative Thermal Shift Data from Cellular Thermal Shift Assay (CETSA)

Protein TargetTm (DMSO Control)Tm (this compound)ΔTm
Protein X52.1 °C55.8 °C+3.7 °C
Protein Y61.5 °C61.7 °C+0.2 °C
Protein Z48.9 °C53.2 °C+4.3 °C

Experimental Protocols

Protocol 1: Probe-Based Target Identification using Affinity Purification

This protocol outlines the synthesis of a biotinylated this compound probe and its use in an affinity purification-mass spectrometry (AP-MS) workflow.

1.1. Synthesis of Biotinylated this compound Probe

  • Objective: To synthesize a chemical probe by attaching a biotin tag to this compound via a linker.

  • Procedure:

    • Identify a suitable functional group on this compound for chemical modification that is unlikely to interfere with its binding to target proteins. The hydroxyl group at position 10 is a potential candidate.

    • Select an appropriate linker to connect biotin to the natural product. A polyethylene (B3416737) glycol (PEG) linker is often used to improve solubility and reduce steric hindrance.

    • Perform the chemical synthesis to conjugate the biotin-linker moiety to this compound.

    • Purify the probe using techniques such as high-performance liquid chromatography (HPLC).

    • Characterize the final product using mass spectrometry and NMR to confirm its structure and purity.

1.2. Affinity Purification of Target Proteins

  • Objective: To isolate proteins that bind to the biotinylated this compound probe.

  • Materials:

    • Biotinylated this compound probe

    • Control compound (unmodified this compound)

    • Cell lysate from a relevant cell line

    • Streptavidin-coated magnetic beads

    • Lysis buffer (e.g., RIPA buffer)

    • Wash buffers

    • Elution buffer (e.g., containing high concentration of biotin)

  • Procedure:

    • Prepare cell lysate by homogenizing cells in lysis buffer.

    • Pre-clear the lysate by incubating with unconjugated magnetic beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with the biotinylated this compound probe for a defined period (e.g., 1-4 hours) at 4°C.

    • As a negative control, incubate a separate aliquot of lysate with an excess of the unmodified this compound before adding the probe to competitively inhibit the binding of true targets.

    • Add streptavidin-coated magnetic beads to the lysate and incubate to capture the probe-protein complexes.

    • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads using an appropriate elution buffer.

1.3. Protein Identification by Mass Spectrometry

  • Objective: To identify the proteins isolated by affinity purification.

  • Procedure:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands and perform in-gel digestion with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the MS/MS data against a protein database.

    • Compare the protein lists from the probe-treated and control samples to identify specific binders.

Protocol 2: Label-Free Target Identification using Cellular Thermal Shift Assay (CETSA)

CETSA is a label-free method that relies on the principle that protein-ligand binding can alter the thermal stability of the protein[6].

2.1. In Vitro CETSA in Cell Lysate

  • Objective: To identify proteins that are stabilized by this compound in a cell lysate.

  • Materials:

    • This compound

    • DMSO (vehicle control)

    • Cell lysate

    • PCR tubes or 96-well plates

    • Heating block or thermal cycler

  • Procedure:

    • Aliquot the cell lysate into multiple tubes.

    • Treat the lysate aliquots with either this compound (at a final concentration) or DMSO.

    • Incubate at room temperature for a defined period.

    • Heat the individual aliquots to a range of different temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes).

    • Cool the samples and centrifuge to pellet the aggregated, denatured proteins.

    • Collect the supernatant containing the soluble proteins.

    • Analyze the soluble protein fraction by Western blotting for specific candidate proteins or by quantitative mass spectrometry (Thermal Proteome Profiling - TPP) for a proteome-wide analysis.

    • Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of this compound indicates a direct interaction.

2.2. In-Cell CETSA

  • Objective: To confirm target engagement in intact cells.

  • Procedure:

    • Treat intact cells with this compound or DMSO.

    • Heat the cell suspensions to different temperatures.

    • Lyse the cells and separate the soluble and aggregated protein fractions.

    • Analyze the soluble fraction by Western blot or mass spectrometry as described above.

Mandatory Visualizations

cluster_probe Probe Synthesis cluster_ap Affinity Purification cluster_ms Mass Spectrometry 10_HDP This compound Probe Biotinylated Probe 10_HDP->Probe Conjugation Linker_Biotin Linker-Biotin Linker_Biotin->Probe Incubation Incubate with Probe Probe->Incubation Lysate Cell Lysate Lysate->Incubation Capture Capture on Streptavidin Beads Incubation->Capture Wash Wash Capture->Wash Elution Elute Wash->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Digestion In-gel Digestion SDS_PAGE->Digestion LC_MS LC-MS/MS Digestion->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis

Caption: Workflow for Probe-Based Target Identification.

Start Cell Lysate / Intact Cells Treatment Treat with 10-HDP or DMSO Start->Treatment Heating Heat to a Range of Temperatures Treatment->Heating Separation Separate Soluble and Aggregated Proteins Heating->Separation Analysis Analyze Soluble Fraction (Western Blot / MS) Separation->Analysis Melting_Curve Generate Melting Curves Analysis->Melting_Curve Target_ID Identify Targets with Thermal Shift Melting_Curve->Target_ID

Caption: Workflow for Label-Free Target Identification using CETSA.

Concluding Remarks

The identification of molecular targets for novel natural products like this compound is a challenging yet crucial endeavor in drug discovery[9]. The protocols outlined in these application notes provide a solid framework for initiating such studies. It is important to note that the results from any single method should be validated using orthogonal approaches to confirm the biological relevance of the identified targets. Subsequent studies should focus on elucidating the functional consequences of this compound binding to its validated targets to fully understand its mechanism of action.

References

Application Notes and Protocols for 10-Hydroxydihydroperaksine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling and storage of 10-Hydroxydihydroperaksine in a laboratory setting. Due to the compound's name suggesting a potential peroxide functional group, these protocols incorporate stringent safety measures applicable to peroxide-forming chemicals.

Introduction

This compound is an alkaloid compound isolated from Rauvolfia verticillata. It is supplied as a powder and is soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] The "-peraksine" suffix in its name strongly suggests the presence of a peroxide or hydroperoxide group, which necessitates special handling and storage procedures to mitigate the risk of spontaneous and potentially explosive decomposition. Peroxide-forming compounds can be sensitive to heat, friction, and shock, especially upon concentration.

Safety Precautions and Hazard Identification

Warning: The specific toxicological and hazardous properties of this compound have not been extensively documented. Therefore, it must be handled with extreme caution, assuming it is a potentially hazardous and unstable compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. A face shield is recommended when handling larger quantities or when there is a risk of splashing.

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling solutions or the powder.

  • Emergency Procedures: An eyewash station and safety shower should be readily accessible. In case of skin contact, wash the affected area immediately with copious amounts of water. If eye contact occurs, flush with water for at least 15 minutes and seek immediate medical attention. In case of ingestion, seek immediate medical attention.

Storage and Stability

Proper storage is critical to maintain the integrity of this compound and to ensure laboratory safety. The following storage conditions are recommended based on supplier information and general best practices for peroxide-forming compounds.

Quantitative Storage Recommendations
FormStorage TemperatureRecommended Duration
Powder -20°CUp to 3 years
In Solvent -80°CUp to 1 year

Data sourced from supplier information.

General Storage Guidelines
  • Container: Store in the original, tightly sealed, light-resistant (amber) vial.

  • Atmosphere: For long-term storage, consider flushing the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize contact with oxygen.

  • Labeling: All containers of this compound must be clearly labeled with the date of receipt and the date it was first opened. This is crucial for tracking the age of the compound and assessing the potential for peroxide formation.

  • Segregation: Store away from heat, light, and sources of ignition. Do not store with incompatible materials such as strong acids, bases, or reducing agents.

Experimental Protocols

Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for use in downstream experiments.

Materials:

  • This compound powder

  • Anhydrous solvent (e.g., DMSO, ethanol)

  • Sterile, amber glass vials with screw caps

  • Calibrated balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

Procedure:

  • Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation of moisture.

  • In a chemical fume hood, weigh the desired amount of powder using a calibrated analytical balance.

  • Add the appropriate volume of anhydrous solvent to the powder to achieve the desired stock concentration.

  • Cap the vial tightly and vortex until the powder is completely dissolved.

  • If necessary, briefly sonicate in a water bath to aid dissolution, but avoid excessive heating.

  • Label the stock solution with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution at -80°C.

Peroxide Detection Protocol

Objective: To test for the presence of peroxides in this compound solutions, especially before concentrating the solution (e.g., by solvent evaporation). This should be performed regularly (e.g., every 3-6 months) for opened containers.

Materials:

  • Peroxide test strips (e.g., Quantofix®) or a potassium iodide (KI) solution.

  • Small glass test tube.

  • Sample of this compound solution.

Procedure using Peroxide Test Strips:

  • Dip the test strip into the this compound solution for the time specified by the manufacturer.

  • Remove the strip and compare the color to the chart provided with the kit.

  • Interpretation:

    • < 25 ppm: Considered safe for general use.

    • 25 - 100 ppm: Use with caution. Do not concentrate the solution.

    • > 100 ppm: EXTREMELY DANGEROUS. Do not handle. Contact your institution's Environmental Health and Safety (EHS) office for immediate disposal.

Procedure using Potassium Iodide (KI):

  • Prepare a fresh saturated solution of KI in glacial acetic acid.

  • In a small test tube, mix 1 mL of the this compound solution with 1 mL of the fresh KI solution.

  • Interpretation:

    • Colorless: No significant peroxide presence.

    • Pale Yellow: Low concentration of peroxides.

    • Brown: High and dangerous concentration of peroxides. Contact EHS for disposal.

Visualizations

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup and Disposal prep1 Don PPE: Lab Coat, Gloves, Safety Glasses prep2 Work in a Chemical Fume Hood prep1->prep2 handle1 Equilibrate compound to room temperature prep2->handle1 handle2 Weigh powder or measure solution handle1->handle2 peroxide_test Peroxide Test (if concentrating or storing >3 months) handle2->peroxide_test handle3 Prepare dilutions as needed store1 Store in tightly sealed, amber vial handle3->store1 store2 Powder: -20°C Solution: -80°C store1->store2 store3 Update container label with usage date store2->store3 clean1 Decontaminate work surfaces store3->clean1 clean2 Dispose of waste in designated hazardous waste containers clean1->clean2 end End clean2->end start Start start->prep1 peroxide_test->handle3 < 25 ppm peroxide_test->clean2 > 25 ppm (Contact EHS)

Caption: Workflow for the safe handling of this compound.

Decision Tree for Handling Aged Containers

start Container of This compound q4 Visible crystals or discoloration? start->q4 q1 Is container opened? q2 Opened > 6 months ago? q1->q2 Yes q3 Unopened > 1 year ago? q1->q3 No action_test Perform Peroxide Test q2->action_test Yes action_use Safe to use with caution q2->action_use No q3->action_test Yes q3->action_use No q4->q1 No action_dispose Contact EHS for disposal. DO NOT OPEN. q4->action_dispose Yes action_test->q4 Re-evaluate visually

Caption: Decision tree for handling aged containers of this compound.

References

10-Hydroxydihydroperaksine: An Uncharted Territory for Molecular Probe Applications

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals exploring the potential of novel molecular probes will find that 10-Hydroxydihydroperaksine, a natural alkaloid isolated from plants of the Rauvolfia genus, remains a largely unexplored compound in this capacity. Despite its availability as a research chemical, a comprehensive review of scientific literature reveals a significant gap in knowledge regarding its specific molecular targets and its application as a molecular probe.

Currently, information on this compound is primarily limited to its discovery, chemical characterization, and inclusion in broad biological screenings. While it has been identified as a constituent of Rauvolfia verticillata and Rauvolfia tetraphylla, its specific mechanism of action and potential for targeted pharmacological investigation have not been elucidated.

Current State of Knowledge

This compound is classified as a monoterpenoid indole (B1671886) alkaloid. Its chemical properties are documented, including its molecular formula (C19H24N2O3) and molecular weight (328.4 g/mol ).

Limited biological data is available. One study investigating new indole alkaloids from Rauvolfia tetraphylla included this compound in a cytotoxicity screening against a panel of human cancer cell lines.[1] However, this study did not delve into the specific mechanism of its cytotoxic effects or identify a molecular target, which are crucial steps in developing a compound as a molecular probe.

The Path Forward: Establishing this compound as a Molecular Probe

For this compound to be considered a useful molecular probe, a significant amount of foundational research is required. The following experimental workflow outlines the necessary steps to characterize its potential.

Figure 1. Proposed workflow to validate this compound as a molecular probe.

Hypothetical Application Notes and Protocols

Given the absence of concrete data, the following sections are presented as a conceptual framework for how application notes and protocols for this compound could be structured, should the necessary research be conducted and prove fruitful.

Quantitative Data Summary

For a validated molecular probe, a table summarizing its key quantitative parameters would be essential for researchers to plan their experiments.

ParameterValueAssay Method
Binding Affinity (Kd) Data Not AvailableSurface Plasmon Resonance
IC50 (Target Enzyme) Data Not AvailableIn Vitro Kinase Assay
EC50 (Cellular Pathway) Data Not AvailableReporter Gene Assay
Optimal Concentration Data Not AvailableCell-Based Assay
Solubility (DMSO) Data Not Available
Cell Permeability Data Not AvailablePAMPA Assay
Experimental Protocols

Detailed and reproducible protocols are the cornerstone of a useful molecular probe. Below is a hypothetical protocol for a cell-based assay, which would need to be developed based on the compound's identified mechanism of action.

Protocol: Investigating Target Engagement in a Cellular Context

1. Cell Culture and Seeding: 1.1. Culture a relevant cell line (e.g., one with high expression of the identified target protein) in appropriate growth medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin. 1.2. Seed cells in a 96-well plate at a density of 10,000 cells per well and allow them to adhere overnight.

2. Compound Preparation and Treatment: 2.1. Prepare a 10 mM stock solution of this compound in DMSO. 2.2. Serially dilute the stock solution in cell culture medium to achieve final concentrations ranging from 1 nM to 100 µM. 2.3. Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a DMSO-only vehicle control. 2.4. Incubate the cells for the desired time period (e.g., 24 hours).

3. Downstream Analysis (Example: Western Blot for a Phospho-protein): 3.1. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. 3.2. Determine the protein concentration of each lysate using a BCA assay. 3.3. Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane. 3.4. Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature. 3.5. Incubate the membrane with a primary antibody against the phosphorylated downstream target of interest overnight at 4°C. 3.6. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. 3.7. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. 3.8. Normalize the signal to a loading control such as GAPDH or β-actin.

Conclusion

While this compound is an intriguing natural product, it cannot currently be recommended as a molecular probe due to the lack of fundamental research into its biological activity. The scientific community is encouraged to undertake the necessary studies to elucidate its mechanism of action, identify its molecular target(s), and characterize its potential for use in targeted biological research. Should such data become available, it would pave the way for the development of detailed application notes and protocols, enabling its use as a valuable tool in chemical biology and drug discovery.

References

Troubleshooting & Optimization

10-Hydroxydihydroperaksine solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-Hydroxydihydroperaksine. The information is designed to address common challenges related to the solubility and stability of this compound.

Disclaimer: Specific experimental data for this compound is limited in publicly available literature. The guidance provided below is based on the available information for this compound and general knowledge of related Rauvolfia alkaloids. All protocols should be considered as starting points and may require optimization for your specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is reported to be soluble in several organic solvents.[1][2][3] For initial stock solutions, Dimethyl Sulfoxide (DMSO) is a common choice. One supplier provides a 10 mM solution in DMSO, indicating good solubility at this concentration.[4] Other suitable organic solvents include chloroform, dichloromethane, ethyl acetate, and acetone.[1][2][3] The solubility in alcohols such as ethanol (B145695) or methanol (B129727) has not been explicitly stated but is likely, given its alkaloid structure. It is always recommended to perform a small-scale solubility test before preparing a large stock solution.

Q2: I am observing precipitation when I dilute my DMSO stock solution of this compound into an aqueous buffer. What can I do?

A2: This is a common issue for water-insoluble compounds. When a concentrated stock in an organic solvent is diluted into an aqueous medium, the compound may crash out of solution. Here are several strategies to address this:

  • Decrease the final concentration: The most straightforward approach is to use a more diluted final concentration of this compound in your aqueous medium.

  • Use a co-solvent: Incorporating a small percentage of an organic co-solvent (e.g., ethanol, PEG300, or Tween 80) in your final aqueous solution can help maintain solubility.[2]

  • pH adjustment: As an alkaloid, the solubility of this compound is likely pH-dependent. Alkaloids are generally more soluble in acidic conditions where the nitrogen atom is protonated. Try preparing your aqueous solution with a slightly acidic buffer. However, the impact of pH on the compound's stability should also be considered (see Q4).

  • Use of surfactants or cyclodextrins: These excipients can form micelles or inclusion complexes, respectively, to enhance the aqueous solubility of hydrophobic compounds.

Q3: What are the recommended storage conditions for this compound?

A3: Proper storage is crucial to maintain the integrity of the compound. Based on supplier recommendations, the following conditions are advised:

  • Solid powder: Store at -20°C for long-term stability (up to 3 years).[2]

  • In solvent (e.g., DMSO): Store stock solutions in tightly sealed vials at -80°C for up to 1 year.[2] It is best to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles.

Q4: Is this compound stable in solution? What factors can cause degradation?

  • pH: Both highly acidic and highly alkaline conditions can lead to the degradation of alkaloids. For Rauvolfia alkaloids, analytical methods often use mobile phases containing formic acid, suggesting some stability in mildly acidic aqueous/organic mixtures.

  • Light: Many complex organic molecules are light-sensitive. It is recommended to protect solutions of this compound from light by using amber vials or covering containers with aluminum foil.

  • Temperature: Elevated temperatures can accelerate degradation. Keep solutions stored at low temperatures as recommended and minimize time spent at room temperature.

  • Oxidation: The presence of oxygen can lead to the degradation of some alkaloids. While not specifically reported for this compound, if you suspect oxidative degradation, you can try preparing solutions with degassed solvents.

It is highly recommended to perform a stability study under your specific experimental conditions if the long-term stability of the compound in your working solution is critical.

Troubleshooting Guides

Issue 1: Inconsistent experimental results.

This may be due to issues with compound solubility or stability.

Potential Cause Troubleshooting Step
Precipitation of the compound in the assay medium. Visually inspect your final solution for any cloudiness or precipitate. If observed, refer to the strategies in Q2 to improve solubility.
Degradation of the compound in the stock or working solution. Prepare fresh solutions from the solid powder. If using older stock solutions, compare their performance to freshly prepared ones. Minimize the time working solutions are kept at room temperature.
Adsorption to plasticware. Consider using low-adhesion microplates or glass vials, especially for very dilute solutions.
Issue 2: Difficulty in preparing a stock solution.
Potential Cause Troubleshooting Step
Incorrect solvent choice. Ensure you are using one of the recommended organic solvents (DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone).
Incomplete dissolution. Gently warm the solution (to no more than 30-40°C) and use sonication or vortexing to aid dissolution. Always check for visual clarity of the solution.

Quantitative Data Summary

Specific quantitative solubility data for this compound is not widely published. The following table summarizes the available information.

Solvent Reported Solubility Source
DMSOSoluble (a 10 mM solution is commercially available)[4]
ChloroformSoluble (qualitative)[1][2][3]
DichloromethaneSoluble (qualitative)[1][2][3]
Ethyl AcetateSoluble (qualitative)[1][2][3]
AcetoneSoluble (qualitative)[1][2][3]
Aqueous BuffersLikely poorly soluble; requires formulation strategies for dissolution.Inferred

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Calculate the required mass: Based on the molecular weight of this compound (328.41 g/mol ), calculate the mass needed for your desired volume of 10 mM stock solution.

    • Mass (mg) = 10 mmol/L * 0.32841 g/mmol * Volume (L) * 1000 mg/g

  • Weigh the compound: Accurately weigh the calculated amount of this compound powder in a suitable vial.

  • Add solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Dissolve: Cap the vial tightly and vortex or sonicate until the solid is completely dissolved. Gentle warming may be applied if necessary.

  • Store: Aliquot the stock solution into smaller volumes in tightly sealed, light-protected vials and store at -80°C.

Protocol 2: General Procedure for Assessing Aqueous Solubility

This protocol provides a basic framework to estimate the solubility of this compound in an aqueous buffer of your choice.

  • Prepare a saturated solution: Add an excess amount of this compound powder to a known volume of your aqueous buffer in a sealed vial.

  • Equilibrate: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Protect from light.

  • Separate undissolved solid: Centrifuge the suspension at a high speed to pellet the undissolved compound.

  • Sample the supernatant: Carefully collect a known volume of the clear supernatant.

  • Dilute and quantify: Dilute the supernatant with a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a concentration that can be measured by a suitable analytical method (e.g., HPLC-UV).

  • Calculate solubility: Based on the measured concentration and the dilution factor, calculate the solubility of this compound in the aqueous buffer.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshoot Troubleshooting Precipitation weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate add_dmso->dissolve store Aliquot & Store at -80°C dissolve->store dilute Dilute Stock in Aqueous Buffer store->dilute Use Aliquot check Check for Precipitation dilute->check lower_conc Lower Final [C] check->lower_conc If Precipitate add_cosolvent Add Co-solvent check->add_cosolvent If Precipitate adjust_ph Adjust pH check->adjust_ph If Precipitate experiment Proceed with Experiment check->experiment No Precipitate

Caption: Workflow for preparing and troubleshooting solutions of this compound.

stability_considerations cluster_factors Potential Degradation Factors cluster_mitigation Mitigation Strategies compound This compound (in solution) ph Extreme pH compound->ph light Light Exposure compound->light temp High Temperature compound->temp oxygen Oxidation compound->oxygen buffer Use Buffered Solution (mildly acidic to neutral) ph->buffer protect Use Amber Vials light->protect store_cold Store at -80°C temp->store_cold degas Use Degassed Solvents oxygen->degas

Caption: Factors affecting the stability of this compound and mitigation strategies.

References

troubleshooting 10-Hydroxydihydroperaksine bioassay variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in 10-Hydroxydihydroperaksine bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a natural alkaloid compound found in the herbs of Rauvolfia verticillata[]. It is identified by CAS number 451478-47-0[][].

Q2: What are the common causes of variability in bioassays involving natural products like this compound?

Variability in bioassays with natural products can stem from a multitude of factors. These include issues related to the natural product itself, such as complexity and stability, as well as general bioassay challenges.[3] For plant extracts, factors like climate, soil conditions, and extraction methods can impact the consistency of the starting material[4]. Cell-based assays, which are often employed, can be prone to issues like interference from nuisance compounds[5].

Q3: How can I minimize variability in my this compound bioassay?

To minimize variability, it is crucial to standardize your assay protocol and control key parameters. This includes consistent preparation of reagents, maintaining a constant temperature, and using calibrated pipettes for accurate volume handling.[6] The inclusion of appropriate positive and negative controls is also essential to validate the performance of the assay[6].

Q4: What are acceptable levels of variability in a bioassay?

The coefficient of variation (CV) is a key metric for assessing the consistency of assay results.[7] Generally, for immunoassays, an intra-assay CV should be less than 10% and an inter-assay CV should be less than 15%[7]. For high-throughput screening (HTS) assays, a CV of less than 20% is often considered acceptable[8]. The Z'-factor is another important parameter, with a value between 0.5 and 1.0 indicating excellent assay quality and high reproducibility[8].

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells

High coefficient of variation (CV) between replicate wells is a common problem that can obscure real experimental effects.

Possible Causes and Solutions:

Cause Solution
Inconsistent Pipetting Technique Ensure pipettes are properly calibrated. Use a consistent pipetting rhythm and angle. For multichannel pipettes, ensure all tips are securely fitted and aspirating/dispensing uniformly.
Edge Effects "Edge effects" can occur due to temperature and humidity gradients across the microplate. To mitigate this, avoid using the outer wells of the plate for samples. Fill the perimeter wells with sterile water or media to create a more uniform environment.
Cell Seeding Non-uniformity Ensure a homogenous cell suspension before and during seeding. Gently swirl the cell suspension between seeding sets of plates. Pre-wetting the pipette tips with cell suspension can also improve accuracy.
Reagent Inhomogeneity Thoroughly mix all reagents and solutions before use. Ensure complete dissolution of compounds.
Issue 2: Inconsistent Day-to-Day (Inter-Assay) Results

Possible Causes and Solutions:

Cause Solution
Reagent Instability Prepare fresh reagents for each experiment, especially critical components like the this compound stock solution. If using frozen stocks, avoid multiple freeze-thaw cycles. Aliquot reagents into single-use volumes.
Cell Passage Number High passage numbers can lead to changes in cell morphology, growth rate, and response to stimuli.[9] Use cells within a consistent and low passage number range for all experiments.
Variation in Incubation Times Adhere strictly to the incubation times specified in the protocol. Use a timer to ensure consistency between experiments.
Instrument Performance Calibrate and perform regular maintenance on all laboratory equipment, including incubators, plate readers, and pipettes.
Issue 3: Unexpected or Noisy Data

This can manifest as a lack of a clear dose-response curve, or data points that do not follow a logical trend.

Possible Causes and Solutions:

Cause Solution
Contamination Microbial contamination (e.g., mycoplasma) can significantly impact cell health and experimental outcomes.[9] Regularly test cell cultures for contamination. Use aseptic techniques throughout the experimental workflow.
Compound Precipitation This compound, like many natural products, may have limited solubility in aqueous media. Visually inspect solutions for any signs of precipitation. Consider using a lower concentration range or a different solvent system (with appropriate vehicle controls).
Cell Line Misidentification It is estimated that a significant percentage of cell lines are misidentified or cross-contaminated.[9] Use authenticated cell lines from a reputable cell bank.
Assay Interference Natural products can sometimes interfere with assay readouts (e.g., autofluorescence). Run appropriate controls, such as the compound in cell-free media, to check for interference.

Experimental Protocols

General Cell-Based Cytotoxicity Assay (e.g., MTS Assay)

This protocol provides a general framework for assessing the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • 96-well clear, flat-bottom microtiter plates

  • MTS reagent solution

  • Cells in appropriate culture medium

  • This compound dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., a known cytotoxic compound)

  • Negative control (vehicle control, e.g., DMSO)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound. Add the desired concentrations to the appropriate wells. Include positive and negative controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTS Assay: Add MTS reagent to each well according to the manufacturer's instructions. Incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Cell Culture D Seed Cells in 96-well Plate A->D B Prepare this compound Stock Solution C Serial Dilutions B->C E Add Compound and Controls C->E D->E F Incubate E->F G Add MTS Reagent F->G H Measure Absorbance G->H I Calculate IC50 H->I

Caption: General workflow for a cell-based cytotoxicity bioassay.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase Cascade 1 Receptor->Kinase1 Kinase2 Kinase Cascade 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene Response Cellular Response (e.g., Apoptosis) Gene->Response Compound This compound Compound->Receptor

Caption: Hypothetical signaling pathway for this compound.

References

Technical Support Center: Optimizing Novel Compound Dosage for Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize the dosage of novel compounds, such as 10-Hydroxydihydroperaksine, in cell line experiments. Given the limited specific data on this compound, this guide offers general principles and established methodologies for characterizing new chemical entities.

Frequently Asked Questions (FAQs)

Q1: I have a new compound, this compound, with limited information. Where do I start with determining the optimal dosage for my cell line?

A1: The first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces a biological response (like cell viability) by 50%.[1][2][3] A good starting point is to test a wide range of concentrations (e.g., from nanomolar to millimolar) to identify the active range of your compound.

Q2: My compound, this compound, is not dissolving well in my cell culture medium. What can I do?

A2: Poor solubility is a common issue with organic compounds.[4][5][6] Here are a few troubleshooting steps:

  • Use a stock solution in an organic solvent: Dissolve the compound in a solvent like Dimethyl Sulfoxide (DMSO) or ethanol (B145695) to create a concentrated stock solution.[7] Ensure the final concentration of the solvent in your cell culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.[8]

  • Test different solvents: If DMSO is not effective, other organic solvents can be tested. Always include a solvent control in your experiments to account for any effects of the solvent itself.[7][8]

  • Sonication: Gentle sonication of the stock solution can help to break up aggregates and improve dissolution.[9]

  • Use of solubilizing agents: For some compounds, the use of cyclodextrins or other solubilizing agents may be necessary.[10]

Q3: I am observing high variability in my results between experiments. What are the common causes?

A3: Inconsistent results can stem from several factors:[11][12]

  • Cell health and passage number: Ensure you are using cells that are healthy and within a consistent, low passage number range.[11][13]

  • Cell seeding density: Inconsistent cell numbers at the start of the experiment will lead to variable results. Use a cell counter for accurate seeding.[9]

  • Compound stability: The compound may not be stable in the culture medium at 37°C over the duration of your experiment. Prepare fresh dilutions for each experiment.[11]

  • Pipetting accuracy: Ensure your pipettes are calibrated and use proper pipetting techniques, especially when performing serial dilutions.[11]

Q4: My compound does not seem to have any effect on my cells. What should I check?

A4: If you observe no biological effect, consider the following:

  • Concentration range: You may need to test higher concentrations of the compound.

  • Compound integrity: Ensure the compound has been stored correctly and has not degraded.

  • Assay sensitivity: The assay you are using may not be sensitive enough to detect the effects of your compound. Consider using an alternative method.

  • Cell line specificity: The compound may not be active in the specific cell line you are using. Testing on a panel of different cell lines can be informative.

Troubleshooting Guides

Problem: Unexpected Cytotoxicity in Control Wells
Possible Cause Troubleshooting Steps
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1%). Run a vehicle-only control to assess solvent toxicity.[8]
Contamination Visually inspect cultures for signs of bacterial or fungal contamination. Perform mycoplasma testing on your cell stocks.[14][15][16]
Poor Cell Health Use cells from a fresh, low-passage stock. Ensure proper handling and maintenance of cell cultures.[16]
Problem: Difficulty in Determining IC50 Value
Possible Cause Troubleshooting Steps
Inappropriate Concentration Range Perform a wider range of serial dilutions to capture the full dose-response curve.
Compound Precipitation Visually inspect the wells for any signs of compound precipitation, especially at higher concentrations. If precipitation occurs, this may not be a physiologically relevant concentration.
Assay Interference The compound may interfere with the assay itself (e.g., reacting with MTT reagent). Validate results with an alternative cytotoxicity assay (e.g., LDH release or CellTiter-Glo®).[11]
Data Analysis Use appropriate non-linear regression software to fit a sigmoidal dose-response curve and calculate the IC50.[17]

Data Presentation

When reporting the cytotoxic effects of a novel compound, it is crucial to present the data in a clear and organized manner. The following table provides a template for summarizing IC50 values across different cell lines.

Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM) ± SD
A549Lung Carcinoma4812.5 ± 1.8
MCF-7Breast Adenocarcinoma4828.3 ± 3.2
HeLaCervical Adenocarcinoma488.9 ± 1.1
HepG2Hepatocellular Carcinoma4845.1 ± 5.4
SD: Standard Deviation from three independent experiments.

Experimental Protocols

Protocol 1: Determining the IC50 of a Novel Compound using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[18][19][20]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the novel compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the log of the compound concentration. Use non-linear regression to determine the IC50 value.[17][21]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare Compound Stock (e.g., in DMSO) serial_dilute Perform Serial Dilutions of Compound prep_compound->serial_dilute prep_cells Seed Cells in 96-well Plate and allow to adhere treat_cells Treat Cells with Compound and Vehicle Control prep_cells->treat_cells serial_dilute->treat_cells incubate Incubate for Desired Time (e.g., 48h) treat_cells->incubate add_reagent Add Viability Reagent (e.g., MTT) incubate->add_reagent measure Measure Signal (e.g., Absorbance) add_reagent->measure calc_viability Calculate % Viability vs. Control measure->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for determining the IC50 of a novel compound.

troubleshooting_workflow cluster_compound Compound-Related Issues cluster_cell Cell-Related Issues cluster_assay Assay-Related Issues start Inconsistent or Unexpected Experimental Results solubility Check Solubility and Precipitation start->solubility health Verify Cell Health and Passage Number start->health pipetting Review Pipetting Technique and Calibration start->pipetting stability Assess Compound Stability in Media solubility->stability contamination Test for Contamination (Mycoplasma, etc.) health->contamination interference Check for Assay Interference pipetting->interference

Caption: Troubleshooting guide for unexpected experimental results.

References

Technical Support Center: Overcoming Off-Target Effects of Kin-inhib-123

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical support guide provides researchers, scientists, and drug development professionals with strategies to identify, understand, and mitigate off-target effects during experiments with the hypothetical kinase inhibitor, Kin-inhib-123. Kin-inhib-123 is designed to be a potent and selective inhibitor of the serine/threonine kinase, Kinase Alpha, a key regulator of cell cycle progression. However, like many small molecule inhibitors, it can exhibit off-target activities that may complicate data interpretation. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help users obtain reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when using Kin-inhib-123?

A1: Off-target effects occur when Kin-inhib-123 binds to and modulates the activity of proteins other than its intended target, Kinase Alpha.[1] These unintended interactions can lead to several experimental issues:

  • Cellular Toxicity: Off-target binding can disrupt essential cellular pathways, causing cell death or other toxic effects that are not related to the inhibition of Kinase Alpha.[1]

  • Lack of Reproducibility: The expression levels of off-target proteins can vary between different cell lines, leading to inconsistent experimental outcomes.

Q2: I'm observing a stronger phenotype than expected with Kin-inhib-123. Could this be due to off-target effects?

A2: Yes, a stronger-than-expected phenotype is a common indicator of potential off-target effects. This could be due to the inhibitor affecting multiple pathways that converge on the same biological process. For example, in addition to inhibiting Kinase Alpha, Kin-inhib-123 might also be inhibiting another kinase involved in a parallel signaling pathway that also regulates your phenotype of interest. It is also possible that an off-target has an opposing biological function, leading to paradoxical pathway activation.[2]

Q3: What are the first steps I should take to minimize off-target effects in my experiments with Kin-inhib-123?

A3: To proactively reduce the impact of off-target effects, you should:

  • Use the Lowest Effective Concentration: Perform a dose-response experiment to determine the lowest concentration of Kin-inhib-123 that elicits the desired on-target effect.[1] Higher concentrations are more likely to engage lower-affinity off-targets.[2]

  • Employ Control Compounds: If available, use a structurally similar but inactive analog of Kin-inhib-123 as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[1]

  • Orthogonal Validation: Confirm your findings with a structurally and mechanistically different inhibitor of Kinase Alpha. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.[3]

Q4: Can genetic methods help validate that my observations are due to on-target inhibition of Kinase Alpha?

A4: Absolutely. Genetic approaches are a powerful tool for validating the on-target effects of an inhibitor. Using techniques like CRISPR-Cas9 or siRNA to knock down or knock out the gene encoding Kinase Alpha should recapitulate the phenotype observed with Kin-inhib-123.[1][3] If the phenotype persists in cells lacking Kinase Alpha, it is strong evidence of an off-target effect.[1]

Troubleshooting Guides

Issue 1: High levels of cytotoxicity are observed at concentrations required for effective Kinase Alpha inhibition.

Possible CauseTroubleshooting StepExpected Outcome
Off-target kinase inhibition 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.[4] 2. Test a structurally different Kinase Alpha inhibitor.[4]1. Identification of off-target kinases responsible for cytotoxicity. 2. If cytotoxicity persists, it may be an on-target effect.
Inappropriate dosage 1. Conduct a detailed dose-response curve to find the lowest effective concentration.[4]1. Reduced cytotoxicity while maintaining on-target inhibition.
Compound solubility issues 1. Verify the solubility of Kin-inhib-123 in your cell culture medium. 2. Include a vehicle-only control to rule out solvent toxicity.[4]1. Prevention of compound precipitation and associated non-specific effects.

Issue 2: Inconsistent or contradictory results are observed between different cell lines.

Possible CauseTroubleshooting StepExpected Outcome
Cell line-specific off-target expression 1. Confirm the expression levels of Kinase Alpha in all cell lines via Western Blot or qPCR. 2. If a specific off-target is suspected, check its expression level as well.[1]1. Correlation of inhibitor efficacy with on-target expression and inconsistent effects with off-target expression.
Activation of compensatory signaling pathways 1. Use Western blotting to probe for the activation of known compensatory pathways. 2. Consider combining Kin-inhib-123 with an inhibitor of the compensatory pathway.[4]1. A clearer understanding of the cellular response to Kin-inhib-123.
Inhibitor instability 1. Check the stability of Kin-inhib-123 under your specific experimental conditions.1. Assurance that the observed effects are from the intact inhibitor.

Quantitative Data Summary

The following table summarizes the inhibitory activity of Kin-inhib-123 against its intended target, Kinase Alpha, and a panel of common off-target kinases. A larger difference between the on-target and off-target IC50 values indicates higher selectivity.

Kinase TargetIC50 (nM)Description
Kinase Alpha (On-Target) 15 Primary target; serine/threonine kinase in cell cycle.
Kinase Beta250Off-target; involved in apoptosis.
Kinase Gamma800Off-target; involved in stress response.
Kinase Delta>10,000No significant inhibition.
Kinase Epsilon>10,000No significant inhibition.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To directly confirm the binding of Kin-inhib-123 to Kinase Alpha in intact cells.[3]

Methodology:

  • Cell Treatment: Treat intact cells with various concentrations of Kin-inhib-123 or a vehicle control for a specified time.[3]

  • Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[1][3] The binding of Kin-inhib-123 is expected to stabilize Kinase Alpha, making it more resistant to thermal denaturation.

  • Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.[1]

  • Supernatant Collection: Collect the supernatant containing the soluble proteins.[1]

  • Western Blot Analysis: Analyze the amount of soluble Kinase Alpha remaining in the supernatant at each temperature using Western blotting. An increase in the thermal stability of Kinase Alpha in the presence of Kin-inhib-123 indicates direct target engagement.

Protocol 2: Genetic Validation using CRISPR-Cas9 Knockout

Objective: To determine if the genetic removal of Kinase Alpha recapitulates the phenotype observed with Kin-inhib-123.[3]

Methodology:

  • gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) targeting the gene encoding Kinase Alpha into a Cas9 expression vector.[3]

  • Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the cells of interest. If the plasmid contains a selection marker, select for transfected cells.[3]

  • Clonal Isolation: Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).[3]

  • Knockout Validation: Expand the clones and confirm the knockout of the Kinase Alpha protein by Western blot and sequencing of the target locus.[3]

  • Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to cells treated with Kin-inhib-123. A similar phenotype supports an on-target effect.[3]

Visualizations

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Kininhib123 Kin-inhib-123 KinaseAlpha Kinase Alpha Kininhib123->KinaseAlpha Inhibits KinaseBeta Kinase Beta Kininhib123->KinaseBeta Inhibits (Off-target) SubstrateA Substrate A KinaseAlpha->SubstrateA Phosphorylates CellCycle Cell Cycle Arrest (Phenotype A) SubstrateA->CellCycle SubstrateB Substrate B KinaseBeta->SubstrateB Phosphorylates Apoptosis Apoptosis (Phenotype B) SubstrateB->Apoptosis

Caption: On-target vs. off-target signaling pathways of Kin-inhib-123.

G start Start: Unexpected Phenotype Observed dose_response Perform Dose-Response Curve for Kin-inhib-123 start->dose_response lowest_conc Use Lowest Effective Concentration dose_response->lowest_conc phenotype_persists Does Unexpected Phenotype Persist? lowest_conc->phenotype_persists orthogonal Test with Structurally Different Inhibitor phenotype_persists->orthogonal Yes on_target Conclusion: Likely On-Target Effect phenotype_persists->on_target No phenotype_match Do Phenotypes Match? orthogonal->phenotype_match crispr Perform CRISPR/siRNA Knockdown of Target phenotype_match->crispr Yes off_target Conclusion: Likely Off-Target Effect phenotype_match->off_target No crispr_match Does Knockdown Phenotype Match Inhibitor Phenotype? crispr->crispr_match crispr_match->on_target Yes crispr_match->off_target No

Caption: Troubleshooting workflow for investigating off-target effects.

G start Identify Potential Off-Targets kinome_scan Kinome Profiling Scan start->kinome_scan cetca Cellular Thermal Shift Assay (CETSA) start->cetca genetic_validation Genetic Validation (CRISPR/siRNA) start->genetic_validation phenotypic_assay Phenotypic Assay Comparison kinome_scan->phenotypic_assay cetca->phenotypic_assay genetic_validation->phenotypic_assay conclusion Confirm On-Target vs. Off-Target Phenotype phenotypic_assay->conclusion

Caption: Experimental workflow for identifying off-target effects.

References

Technical Support Center: Purification of 10-Hydroxydihydroperaksine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 10-Hydroxydihydroperaksine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in the separation and purification of this complex molecule. This compound is a natural alkaloid found in Rauvolfia verticillata with the molecular formula C19H24N2O3.[] As a polar indole (B1671886) alkaloid, its purification presents a unique set of challenges.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The main difficulties arise from its chemical properties as a polar, basic alkaloid.[2][3] Key challenges include:

  • Strong Adsorption: The polar nature and basic nitrogen can cause the molecule to bind very strongly to polar stationary phases like silica (B1680970) gel, making it difficult to elute.[2]

  • Peak Tailing: Secondary interactions between the basic nitrogen of the alkaloid and acidic silanol (B1196071) groups on the surface of silica gel are a primary cause of peak tailing.[2] This complicates fraction collection and reduces the purity of the final product.

  • Poor Resolution: Crude extracts from Rauvolfia species often contain a mixture of structurally similar alkaloids, making baseline separation a significant challenge.[2][4]

  • Compound Degradation: Some alkaloids are sensitive to extreme pH or high temperatures, which can lead to degradation during extraction and purification.[3][5]

Q2: What is a good starting point for the extraction of this compound from plant material?

A common and effective method for alkaloid extraction is an acid-base extraction.[4] This involves:

  • Extracting the powdered plant material with an acidified aqueous solution (e.g., 0.5% sulfuric acid or acetic acid) to protonate the alkaloids and render them water-soluble.[4]

  • Filtering the extract to remove solid plant material.

  • Basifying the aqueous extract with a base (e.g., ammonium (B1175870) hydroxide) to deprotonate the alkaloids, making them insoluble in water.

  • Extracting the free-base alkaloids into an organic solvent like dichloromethane (B109758) or chloroform.[4]

  • Evaporating the organic solvent to yield the crude alkaloid mixture.

Q3: How do I select the appropriate stationary phase for column chromatography?

The choice of stationary phase is critical.

  • Silica Gel: This is the most common starting point. However, due to the polar and basic nature of this compound, strong adsorption and peak tailing can be significant issues.[2]

  • Alumina (Basic or Neutral): Alumina can be a good alternative to silica, as its surface is less acidic, which can reduce peak tailing for basic compounds.

  • Reversed-Phase (C18): For highly polar alkaloids, reversed-phase chromatography is an excellent option.[2] The stationary phase is nonpolar (C18), and a polar mobile phase (e.g., methanol/water or acetonitrile/water) is used.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of this compound.

Problem Possible Cause Solution
Target compound will not elute from the silica gel column. The alkaloid is interacting too strongly with the acidic silica gel.[2]1. Add a basic modifier to the mobile phase. A small amount of triethylamine (B128534) or ammonium hydroxide (B78521) (e.g., 0.1-1%) can be added to the solvent system to compete with the alkaloid for active sites on the silica, reducing strong interactions.[2] 2. Switch to a less acidic stationary phase. Consider using neutral or basic alumina. 3. Use reversed-phase chromatography. This avoids the issue of strong adsorption to polar stationary phases.[2]
Collected fractions show significant peak tailing on TLC/HPLC. Secondary interactions between the basic nitrogen of the alkaloid and acidic silanol groups on the silica surface are the most common cause.[2]1. Modify the mobile phase. For normal phase, add a basic modifier like triethylamine. For reversed-phase HPLC, adding an acid like formic acid or trifluoroacetic acid (TFA) at 0.1% to the mobile phase will protonate the alkaloid, leading to sharper, more symmetrical peaks.[3] 2. Check for column overload. Injecting a smaller sample volume or a more dilute sample may resolve the issue.[3]
Poor resolution between this compound and a similar impurity. The chosen mobile phase does not have the correct selectivity for the compounds being separated.[2]1. Optimize the solvent system. Systematically vary the solvent ratios in your mobile phase. For a dichloromethane/methanol system, try adding a third solvent like ethyl acetate (B1210297) to alter selectivity. 2. Change the stationary phase. If optimizing the mobile phase is unsuccessful, switch to a different stationary phase (e.g., from silica to C18 or a phenyl-hexyl column for HPLC).[3]
Low overall yield after the complete purification process. The compound may be degrading at some stage, or extraction/elution is incomplete.1. Check pH and temperature. Avoid prolonged exposure to harsh acidic or basic conditions and high temperatures, which can degrade sensitive alkaloids.[3] 2. Ensure complete extraction. Repeat the extraction of the plant material 2-3 times to improve recovery.[3] 3. Check for irreversible adsorption. If the compound is sticking to the column, a stronger or modified mobile phase may be needed to ensure full elution.

Experimental Protocols

Protocol 1: Acid-Base Extraction of Crude Alkaloids
  • Maceration: Suspend 100 g of dried, powdered Rauvolfia verticillata plant material in 1 L of 1% acetic acid in water.

  • Extraction: Stir the mixture at room temperature for 24 hours.

  • Filtration: Filter the mixture through cheesecloth and then a paper filter to remove solid plant material.

  • Basification: Transfer the acidic aqueous extract to a large separatory funnel. Slowly add concentrated ammonium hydroxide while stirring until the pH of the solution is approximately 9-10.

  • Liquid-Liquid Extraction: Extract the basified solution three times with 500 mL portions of dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in hexane (B92381) and pack it into a glass column. Equilibrate the column with the starting mobile phase (e.g., 98:2 dichloromethane:methanol).

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry the silica and carefully load it onto the top of the prepared column.

  • Elution: Begin elution with the starting mobile phase.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of methanol. A suggested gradient could be:

    • 98:2 Dichloromethane:Methanol (5 column volumes)

    • 95:5 Dichloromethane:Methanol (10 column volumes)

    • 90:10 Dichloromethane:Methanol with 0.1% Triethylamine (10 column volumes)

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Analysis: Combine fractions containing the pure this compound (as determined by TLC) and evaporate the solvent.

Visualizations

G cluster_0 Extraction cluster_1 Purification Plant Plant Material Acid Acidic Aqueous Extraction (1% AcOH) Plant->Acid Filter1 Filtration Acid->Filter1 Base Basification (NH4OH, pH 9-10) Filter1->Base LLE Liquid-Liquid Extraction (DCM) Base->LLE Evap1 Evaporation LLE->Evap1 Crude Crude Alkaloid Extract Evap1->Crude Column Silica Gel Column Chromatography Crude->Column Gradient Gradient Elution (DCM/MeOH/TEA) Column->Gradient TLC TLC Analysis of Fractions Gradient->TLC Combine Combine Pure Fractions TLC->Combine Evap2 Final Evaporation Combine->Evap2 Pure Pure this compound Evap2->Pure

Caption: Workflow for the extraction and purification of this compound.

G Start Poor Purification Result Q1 What is the issue? Start->Q1 Tailing Peak Tailing Q1->Tailing Tailing NoElution No Elution Q1->NoElution No Elution PoorRes Poor Resolution Q1->PoorRes Poor Resolution Sol_Tailing1 Add Basic Modifier (e.g., TEA) to Mobile Phase Tailing->Sol_Tailing1 Sol_Tailing2 Reduce Sample Load Tailing->Sol_Tailing2 Sol_Elution1 Increase Mobile Phase Polarity NoElution->Sol_Elution1 Sol_Elution2 Switch to Reversed-Phase NoElution->Sol_Elution2 Sol_Res1 Optimize Solvent System PoorRes->Sol_Res1 Sol_Res2 Change Stationary Phase PoorRes->Sol_Res2

References

minimizing degradation of 10-Hydroxydihydroperaksine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on minimizing the degradation of 10-hydroxydihydroperaksine (B1631173) in solution. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has changed color. Is it still usable?

A change in color, often to a yellowish or brownish hue, can be an indicator of degradation for indole (B1671886) alkaloids. This is particularly common with hydroxylated derivatives when exposed to light, oxygen, or non-optimal pH conditions. While a slight color change might not significantly impact qualitative studies, for quantitative experiments, it is strongly recommended to prepare fresh solutions to ensure accuracy and reproducibility. The formation of colored degradation products signifies a decrease in the concentration of the active compound and the presence of impurities.

Q2: What are the optimal storage conditions for this compound solutions?

To ensure the longevity of this compound solutions, adhere to the following storage guidelines:

  • Temperature: Store solutions at low temperatures. For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended. For longer-term storage, aliquoting and freezing at -20°C or -80°C is preferable to minimize degradation. However, be aware that some indole alkaloids have shown degradation even at -80°C, so minimizing storage time is always the best practice.

  • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[1] Photodegradation is a common issue for indole derivatives.[1]

  • pH: Maintain a slightly acidic to neutral pH (around 6-7) for aqueous solutions. Alkaline conditions can accelerate the degradation of many indole alkaloids.

  • Solvent: For aqueous solutions, it is best to prepare them fresh for each experiment. If a stock solution is required, preparing it in an organic solvent like DMSO and storing it at low temperatures is recommended.

Q3: How long can I expect my this compound solution to be stable?

The stability of this compound in solution is dependent on the solvent, storage conditions (temperature, light exposure), and pH. Based on data from structurally similar indole alkaloids, it is recommended to use freshly prepared aqueous solutions within 24 hours.[2] For stock solutions in anhydrous organic solvents like DMSO, stability may be extended, but it is crucial to minimize freeze-thaw cycles by preparing single-use aliquots. For critical applications, it is advisable to perform a stability study under your specific experimental conditions.

Q4: My experimental results with this compound are not reproducible. What could be the cause?

Poor reproducibility in bioassays is often linked to the degradation of the compound in solution, leading to a lower effective concentration. To troubleshoot this:

  • Prepare Fresh Solutions: Always prepare fresh solutions of this compound immediately before each experiment.

  • Control Experimental Conditions: Ensure that the pH and temperature of your assay buffer are within the stable range for the compound.

  • Use a Stability-Indicating Method: If stored solutions must be used, verify the concentration and purity using a validated stability-indicating HPLC method before use.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected peaks in HPLC chromatogram Degradation of this compound.1. Review storage conditions of the stock solution.2. Analyze a freshly prepared sample.3. Evaluate if experimental conditions (pH, temperature, reagents) could be causing degradation.4. Perform a forced degradation study to identify potential degradation products.
Loss of biological activity in assays Degradation of the compound leading to a lower effective concentration.1. Prepare fresh solutions for each experiment.2. Minimize the incubation time of the compound in aqueous buffers.3. Ensure the solvent used to introduce the compound into the assay medium is compatible and does not accelerate degradation.
Precipitate formation in the solution Poor solubility or degradation leading to insoluble products.1. Confirm the solubility of this compound in the chosen solvent.2. If using a stock in an organic solvent, ensure the final concentration in the aqueous medium does not exceed its solubility limit.3. Prepare a fresh solution and observe for any immediate precipitation.

Experimental Protocols

Protocol 1: Preparation and Short-Term Storage of this compound Aqueous Solution

Objective: To prepare an aqueous solution of this compound for immediate use in biological assays.

Materials:

  • This compound solid

  • DMSO (anhydrous)

  • Sterile, amber-colored microcentrifuge tubes

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

  • Calibrated pipettes

Methodology:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • For the working solution, dilute the DMSO stock solution with the aqueous buffer to the desired final concentration immediately before use. The final DMSO concentration in the assay should be kept low (typically <0.5%) to avoid solvent effects.

  • Use the freshly prepared aqueous solution within a few hours.

  • If short-term storage is unavoidable, keep the solution on ice and protected from light for no longer than 8 hours.

Protocol 2: Forced Degradation Study of this compound

Objective: To identify potential degradation products and assess the stability of this compound under various stress conditions.

Materials:

  • This compound solution (in a suitable solvent)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • UV lamp

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

Methodology:

  • Acidic Degradation: Mix the this compound solution with 0.1 M HCl and incubate at room temperature.

  • Alkaline Degradation: Mix the solution with 0.1 M NaOH and incubate at room temperature.

  • Oxidative Degradation: Mix the solution with 3% H₂O₂ and incubate at room temperature.

  • Photodegradation: Expose the solution to UV light (e.g., 254 nm) for a defined period.

  • Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 60°C).

  • At various time points, take aliquots from each condition, neutralize if necessary, and analyze by HPLC to monitor the decrease in the parent compound peak and the appearance of degradation product peaks.

Quantitative Data Summary

Compound Class Condition Solvent Stability Observation Reference
YohimbineAcidic pHAqueousRemarkably stable at very low pH.[1]
YohimbineNeutral pH (6-7)AqueousHydrolysis is a primary degradation pathway.[1]
YohimbineLight & OxygenAcidic SolutionOxidizes to form 3,4-dehydroyohimbine.[1]
MitragynineAcidic pHAqueousAll studied Mitragyna alkaloids were acid labile.[3]
MitragynineAlkaline pHAqueousUndergoes hydrolysis of the methyl ester.[3]
Sarpagine, Yohimbine, Ajmaline, Ajmalicine, Reserpine24 hoursChloroform ExtractGenerally stable.[2]
Yohimbine, Ajmalicine15 daysTrichloromethane ExtractRelatively stable.[2]

Visualizations

Degradation_Pathway This compound This compound Degradation_Products Degradation_Products This compound->Degradation_Products Light (Photodegradation) This compound->Degradation_Products Oxygen (Oxidation) This compound->Degradation_Products High Temperature (Thermal Degradation) This compound->Degradation_Products Extreme pH (Acid/Base Hydrolysis)

Caption: Factors contributing to the degradation of this compound.

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare Stock in Anhydrous DMSO Working_Solution Dilute to Working Concentration in Aqueous Buffer Stock_Solution->Working_Solution Freshly before use Storage Store Stock at -20°C or -80°C (aliquoted, protected from light) Stock_Solution->Storage Assay Perform Biological Assay Working_Solution->Assay Data_Collection Collect Data Assay->Data_Collection Data_Analysis Analyze Results Data_Collection->Data_Analysis

Caption: Recommended workflow for experiments with this compound.

References

addressing inconsistencies in 10-Hydroxydihydroperaksine experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 10-Hydroxydihydroperaksine

Disclaimer: this compound is a natural alkaloid isolated from Rauvolfia verticillata.[] As a novel research compound, standardized experimental data is limited. This guide addresses potential inconsistencies and troubleshooting strategies based on common challenges encountered when characterizing new small molecule inhibitors in biochemical and cell-based assays. The proposed mechanism of action and experimental scenarios described herein are hypothetical but representative for research and development purposes.

For the purpose of this guide, we will assume this compound is being investigated as a potential inhibitor of the PI3K/Akt/mTOR signaling pathway , a critical pathway in cancer cell growth and survival.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in our IC50 values for this compound in our biochemical kinase assay. What are the common causes?

A1: Inconsistent IC50 values in kinase assays are a frequent issue.[2] Several factors related to the compound, assay conditions, and experimental technique can contribute:

  • Compound Solubility and Aggregation: this compound may have limited solubility in aqueous assay buffers, leading to precipitation, especially at higher concentrations.[3] Aggregation can cause non-specific inhibition, leading to artificially potent or variable results.[2]

  • Reagent Quality and Consistency: The purity and stability of reagents like ATP and the kinase enzyme are critical.[2] Ensure the enzyme is from a reliable source, properly stored in aliquots to avoid freeze-thaw cycles, and its activity is verified.[3]

  • Assay Conditions: Minor variations in incubation time, temperature, final DMSO concentration, and buffer components (e.g., presence or absence of detergents like Triton X-100 or BSA) can significantly impact enzyme kinetics and inhibitor potency.[3][4]

  • Pipetting and Mixing: Inaccurate pipetting, especially of small volumes, and inadequate mixing of reagents can create concentration gradients across the assay plate, leading to high variability between replicate wells.[2][3]

Q2: Our cell-based viability assays (e.g., MTT, CellTiter-Glo) show poor reproducibility between experiments. What should we check?

A2: Reproducibility is a common challenge in cell-based assays.[5] Key areas to investigate include:

  • Cell Culture Conditions: Ensure consistency in cell passage number, as high-passage cells can exhibit altered morphology, growth rates, and drug responses.[6][7] Maintain a consistent seeding density and avoid using cells that are overly confluent.[5]

  • Compound Stability and Precipitation: The compound may precipitate in the cell culture medium over the course of the experiment. Visually inspect the wells for precipitation under a microscope. The presence of serum proteins in the media can also affect compound availability and activity.

  • Edge Effects: Wells on the perimeter of 96-well plates are prone to evaporation, which can alter the concentration of the compound and affect cell viability.[3][5] It is best practice to fill perimeter wells with sterile PBS or media and not use them for experimental data points.[5]

  • Cell Line Authenticity: It is crucial to periodically authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling to ensure they have not been misidentified or cross-contaminated.[6]

Q3: The potency of this compound is much lower in our cell-based assays compared to our biochemical kinase assay. Why is there a discrepancy?

A3: A drop in potency between a biochemical (in vitro) and a cell-based assay is common. This can be attributed to several factors:

  • Cellular ATP Concentration: Biochemical assays are often run at low ATP concentrations to increase inhibitor sensitivity.[2] Inside a cell, the ATP concentration is much higher (millimolar range), which can make it harder for an ATP-competitive inhibitor to bind to its target kinase.[2]

  • Cellular Uptake and Efflux: The compound must be able to cross the cell membrane to reach its intracellular target. Poor membrane permeability or active removal by efflux pumps (e.g., P-glycoprotein) can significantly reduce the effective intracellular concentration of the inhibitor.

  • Off-Target Effects: In a cellular environment, the observed effect on viability may be the result of the compound acting on multiple targets, not just the primary kinase of interest.[2]

  • Compound Metabolism: Cells can metabolize the compound into less active or inactive forms, reducing its effective concentration over the incubation period.

Troubleshooting Data Tables

Table 1: Example of Inconsistent IC50 Values in a PI3Kα Kinase Assay

Assay ConditionAnalyst 1 IC50 (nM)Analyst 2 IC50 (nM)Notes
Standard Buffer150 ± 25450 ± 60High inter-analyst variability suggests technical differences.
Standard Buffer + 0.01% Triton X-100350 ± 30375 ± 40Addition of detergent can prevent aggregation, often leading to more consistent (and potentially weaker) IC50 values.
High Enzyme Concentration275 ± 35650 ± 75Higher enzyme concentration can require more inhibitor, shifting the IC50. Consistency is key.
2% Final DMSO500 ± 50950 ± 90High DMSO can inhibit kinase activity and affect compound solubility, increasing variability.[4]

Table 2: Example of Cell Viability (IC50) Variability in A549 Cells

Cell ConditionExperiment 1 IC50 (µM)Experiment 2 IC50 (µM)Notes
Passage 55.2 ± 0.85.8 ± 1.1Low passage number cells show better consistency.
Passage 2515.7 ± 4.59.8 ± 3.2High passage number cells show significant drift and poor reproducibility.[7]
Seeding Density: 2,000 cells/well6.1 ± 1.06.5 ± 0.9Optimal seeding density is crucial for consistent results.
Seeding Density: 10,000 cells/well11.2 ± 2.113.5 ± 3.4Higher density can lead to confluence and altered drug sensitivity.

Mandatory Visualizations

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Promotes Compound This compound (Hypothetical Target) Compound->PI3K

Caption: Hypothetical signaling pathway showing this compound as a PI3K inhibitor.

Troubleshooting_Workflow Start Inconsistent IC50 Results Check_Pipetting Verify Pipette Calibration & Technique Start->Check_Pipetting Check_Solubility Visually Inspect for Compound Precipitation Check_Pipetting->Check_Solubility Run_Controls Run Assay with/without Detergent (e.g., 0.01% Triton) Check_Solubility->Run_Controls Check_Reagents Check Enzyme Activity & ATP Lot Consistency Run_Controls->Check_Reagents Still_Variable Still Variable? Check_Reagents->Still_Variable Consult Consult Technical Support Still_Variable->Consult Yes Resolved Problem Resolved Still_Variable->Resolved No

Caption: Experimental workflow for troubleshooting inconsistent IC50 values.

Logic_Tree A Poor Reproducibility in Cell Viability Assay B Are you using low passage number cells? A->B C Is cell seeding density consistent? B->C Yes E Action: Thaw new vial of low passage cells. Standardize SOP. B->E No D Have you checked for edge effects? C->D Yes F Action: Optimize & fix seeding density in SOP. C->F No G Action: Do not use outer wells for data points. D->G No H Issue likely related to compound stability or assay protocol. D->H Yes

Caption: Decision tree for diagnosing sources of cell assay variability.

Experimental Protocols

Protocol 1: In Vitro TR-FRET Kinase Assay (Example for PI3Kα)

This protocol is a representative method for determining inhibitor potency.

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35. Add 1 mM DTT fresh before use.

    • Compound Dilution: Prepare a 10 mM stock of this compound in 100% DMSO. Create a serial dilution series in DMSO, then dilute into Assay Buffer to create a 2X final concentration working solution.

    • Kinase: Dilute recombinant PI3Kα enzyme in Assay Buffer to a 2X working concentration.

    • Substrate/ATP: Prepare a 2X mixture of the appropriate lipid substrate (e.g., PIP2) and ATP in Assay Buffer. The ATP concentration should be at or near the Km for the enzyme.

  • Assay Procedure (384-well plate):

    • Add 5 µL of the 2X compound working solution to the appropriate wells. Add 5 µL of Assay Buffer with corresponding DMSO concentration to control wells.

    • Add 5 µL of the 2X PI3Kα enzyme solution to all wells.

    • Incubate for 15 minutes at room temperature to allow compound-enzyme binding.

    • Initiate the kinase reaction by adding 10 µL of the 2X Substrate/ATP mixture.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect product formation by adding 10 µL of the TR-FRET detection reagents (e.g., Eu-labeled anti-ADP antibody and a fluorescent ADP tracer).

    • Incubate for 60 minutes in the dark.

    • Read the plate on a TR-FRET compatible plate reader.

  • Data Analysis:

    • Calculate the ratio of the acceptor and donor emission signals.

    • Normalize the data using "no enzyme" (high signal) and "no inhibitor" (low signal) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Proliferation/Viability Assay (CellTiter-Glo®)

This protocol measures the number of viable cells in culture based on ATP levels.

  • Cell Culture and Plating:

    • Culture cells (e.g., A549) under standard conditions (37°C, 5% CO₂). Use cells with a consistent, low passage number (<20).

    • Harvest cells and perform a cell count. Ensure viability is >95%.

    • Dilute cells in culture medium to a pre-optimized seeding density (e.g., 5,000 cells/100 µL).

    • Plate 100 µL of the cell suspension into the inner 60 wells of a white, clear-bottom 96-well plate. Add 100 µL of sterile PBS to the outer 36 wells to minimize edge effects.[5]

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium at 2X the final desired concentration.

    • Remove the medium from the cells and add 100 µL of the appropriate compound dilution. Include vehicle control (e.g., 0.1% DMSO) wells.

    • Incubate the plate for 72 hours.

  • Assay Readout:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a microplate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells (100% viability) and background (no cells) wells (0% viability).

    • Plot the normalized viability data against the logarithm of the compound concentration and fit to a four-parameter logistic model to determine the IC50 value.

References

Technical Support Center: Quantification of 10-Hydroxydihydroperaksine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 10-Hydroxydihydroperaksine. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Experimental Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol outlines a method for the sensitive and selective quantification of this compound, a polar and potentially labile compound, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation (Protein Precipitation)

Due to the polar nature of this compound, a simple and rapid protein precipitation method is employed to extract the analyte from the plasma matrix.[1][2]

  • Reagents and Materials:

    • Human plasma (K2EDTA)

    • This compound certified reference standard

    • Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d4

    • LC-MS grade acetonitrile (B52724) (ACN) with 0.1% formic acid, pre-chilled to -20°C

    • LC-MS grade water with 0.1% formic acid

    • Microcentrifuge tubes (1.5 mL)

    • 96-well collection plates

  • Procedure:

    • To 50 µL of plasma sample, standard, or quality control (QC) sample in a microcentrifuge tube, add 10 µL of SIL-IS working solution (e.g., 50 ng/mL).

    • Vortex briefly to mix.

    • Add 200 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.[1]

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer 150 µL of the supernatant to a 96-well collection plate.

    • Dilute with 150 µL of LC-MS grade water with 0.1% formic acid to reduce the organic solvent concentration prior to injection.[3]

    • Seal the plate and inject into the LC-MS/MS system.

2. LC-MS/MS Parameters

The following parameters are a starting point and may require optimization based on your specific instrumentation.

LC Parameters Setting
Column Reversed-phase C18 column with polar endcapping (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Time (min)
MS/MS Parameters Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Gas Temperature 400°C
Desolvation Gas Flow 800 L/hr
MRM Transitions Compound

Quantitative Data Summary

The following tables represent typical data obtained during method validation.

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)Regression Model
This compound0.5 - 500Linear (1/x²)>0.995

Table 2: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ0.5<15%±15%<15%±15%
Low1.5<10%±10%<10%±10%
Medium75<10%±10%<10%±10%
High400<10%±10%<10%±10%

Visualizations

Caption: Workflow for this compound Quantification.

Troubleshooting Guide & FAQs

Q1: I am observing poor peak shape (fronting, tailing, or splitting). What are the common causes and solutions?

  • Answer: Poor peak shape can arise from several factors. Here’s a systematic approach to troubleshooting:

    • Injection Solvent Mismatch: Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[3]

      • Solution: Ensure your final sample diluent is as weak as or weaker than the starting mobile phase conditions (e.g., 5% Acetonitrile). Our protocol includes a dilution step with water to mitigate this.

    • Column Contamination or Degradation: Buildup of matrix components on the column frit or stationary phase can lead to split or tailing peaks.

      • Solution: First, try flushing the column with a strong solvent. If this doesn't resolve the issue, replace the guard column. If the problem persists, the analytical column may need to be replaced.

    • Secondary Interactions: For polar compounds, interactions with residual silanols on the column can cause peak tailing.

      • Solution: Ensure the mobile phase pH is appropriate. The use of formic acid (0.1%) helps to suppress silanol (B1196071) activity. Using a column with advanced endcapping is also recommended.

    • Insufficient Column Equilibration: Inadequate equilibration between gradient runs can lead to shifting retention times and distorted peaks.

      • Solution: Ensure the column is equilibrated with the initial mobile phase for at least 10 column volumes before the next injection.[4]

Q2: My signal intensity is low or inconsistent. How can I improve sensitivity?

  • Answer: Low or variable signal intensity is a common issue in LC-MS/MS analysis.

    • Matrix Effects (Ion Suppression): Co-eluting endogenous compounds from the plasma matrix can interfere with the ionization of your analyte in the MS source, leading to a suppressed signal.[5][6]

      • Solution: A stable isotope-labeled internal standard is the best way to compensate for matrix effects.[7] Additionally, modifying the chromatographic gradient to separate the analyte from interfering matrix components can be effective. A more rigorous sample cleanup, like solid-phase extraction (SPE), could also be considered.[8]

    • Analyte Instability: this compound, due to its peroxide moiety, may be unstable. Degradation can occur during sample collection, storage, or preparation.[9]

      • Solution: Keep samples on ice or at 4°C during preparation. Minimize the time between sample preparation and injection. Evaluate the need for antioxidants or pH adjustment in the collection tubes. Perform stability assessments at various temperatures and conditions.

    • MS Source Contamination: A dirty ion source can lead to a significant drop in sensitivity.

      • Solution: Regularly clean the ion source, including the capillary and cone, according to the manufacturer's guidelines.[10]

    • Improper MS/MS Parameters: Sub-optimal ionization or fragmentation parameters will result in a weak signal.

      • Solution: Optimize MS parameters such as capillary voltage, gas flows, and collision energy by infusing a standard solution of this compound.

Q3: I'm experiencing high background noise in my chromatograms. What could be the cause?

  • Answer: High background noise can mask the analyte peak and affect quantification.

    • Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents can contribute to high background.

      • Solution: Always use high-purity, LC-MS grade solvents and freshly prepared mobile phases.[3]

    • Carryover: Residual analyte from a previous high-concentration sample adsorbing to surfaces in the autosampler or column.[11]

      • Solution: Optimize the autosampler wash procedure, using a wash solvent that is strong enough to solubilize the analyte. Injecting blank samples after high-concentration samples can help identify and troubleshoot carryover.

    • Plasticizers and Other Contaminants: Leaching from tubes, plates, and solvent bottles is a common source of background ions.

      • Solution: Use polypropylene (B1209903) labware whenever possible and avoid storing solvents in plastic containers for extended periods.

Q4: My retention times are shifting between injections. What should I check?

  • Answer: Retention time stability is crucial for reliable quantification.

    • Inadequate Column Equilibration: As mentioned for peak shape issues, insufficient equilibration is a primary cause of retention time shifts.[4]

      • Solution: Increase the post-run equilibration time to ensure the column returns to its initial state before each injection.

    • Pump Performance and Leaks: Inconsistent mobile phase composition due to pump malfunctions or leaks in the LC system will cause retention time variability.

      • Solution: Check for any visible leaks in the system. Monitor the pump pressure for fluctuations. Purge the pump to remove any air bubbles.[4]

    • Column Temperature Fluctuations: Changes in ambient temperature can affect retention time if a column oven is not used or is not functioning correctly.

      • Solution: Use a column oven set to a stable temperature (e.g., 40°C) to ensure consistent chromatography.

troubleshooting_logic cluster_peak_shape Poor Peak Shape cluster_sensitivity Low Sensitivity cluster_noise High Background start Problem Observed peak_shape Fronting, Tailing, Split start->peak_shape sensitivity Low or Inconsistent Signal start->sensitivity noise High Background Noise start->noise check_solvent Check Injection Solvent peak_shape->check_solvent check_column Check Column Health check_solvent->check_column check_equilibration Check Equilibration check_column->check_equilibration check_matrix Assess Matrix Effects sensitivity->check_matrix check_stability Evaluate Analyte Stability check_matrix->check_stability check_source Clean MS Source check_stability->check_source check_solvents Check Solvents/Reagents noise->check_solvents check_carryover Investigate Carryover check_solvents->check_carryover check_plastics Check for Contaminants check_carryover->check_plastics

Caption: Troubleshooting Logic for Common LC-MS/MS Issues.

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the proposed mechanism of action of 10-Hydroxydihydroperaksine and the well-established mechanism of Reserpine. Both compounds are alkaloids derived from the Rauvolfia genus, known for their antihypertensive and psychoactive properties. Due to the limited direct experimental data on this compound, its mechanism is largely inferred from the broader class of Rauvolfia alkaloids.

Introduction to the Compounds

This compound is a natural alkaloid found in Rauvolfia verticillata. As a member of the Rauvolfia alkaloid family, it is structurally related to other compounds known to interfere with neurotransmitter systems.

Reserpine is one of the most extensively studied Rauvolfia alkaloids, isolated from Rauvolfia serpentina. It has a long history of clinical use as an antihypertensive and antipsychotic agent, although its use has declined due to side effects. Its mechanism of action is well-documented, providing a valuable benchmark for comparison.

Comparative Analysis of Mechanism of Action

The primary mechanism of action for Rauvolfia alkaloids involves the disruption of normal neurotransmitter function, particularly of monoamines such as norepinephrine (B1679862), dopamine, and serotonin. This disruption leads to a range of physiological effects, including a reduction in blood pressure and central nervous system depression.

FeatureThis compound (Inferred)Reserpine (Established)
Primary Target Vesicular Monoamine Transporter 2 (VMAT2)Vesicular Monoamine Transporter 2 (VMAT2)[1][2][3]
Effect on Neurotransmitter Storage Irreversible inhibition of VMAT2, leading to the depletion of monoamine neurotransmitters (norepinephrine, dopamine, serotonin) from presynaptic vesicles.Irreversibly blocks VMAT2, preventing the uptake and storage of monoamine neurotransmitters into synaptic vesicles[1][2][3].
Impact on Sympathetic Nervous System Reduction in sympathetic tone due to depletion of norepinephrine from peripheral sympathetic nerve endings, leading to vasodilation and decreased heart rate.Depletes catecholamines from peripheral sympathetic nerve endings, resulting in reduced sympathetic activity, vasodilation, and a decrease in cardiac output[1].
Effect on Renin-Angiotensin-Aldosterone System (RAAS) Potential modulation of the RAAS, contributing to blood pressure reduction.By reducing sympathetic outflow, it can indirectly influence the RAAS.
Antioxidant Activity Likely possesses antioxidant properties, contributing to vascular protection.Exhibits antioxidant effects.
Modulation of Vasoactive Molecules May influence the balance of vasodilators (e.g., nitric oxide) and vasoconstrictors (e.g., endothelin-1).Can affect the release and activity of various vasoactive substances.
Anti-inflammatory Effects Potential to modulate the production of pro- and anti-inflammatory cytokines.Known to have some anti-inflammatory properties.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways affected by Rauvolfia alkaloids.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft MAO Monoamine Oxidase (MAO) Metabolites Inactive Metabolites MAO->Metabolites VMAT2 VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle Sequestration Receptors Postsynaptic Receptors Vesicle->Receptors Release NT Neurotransmitter (NE, DA, 5-HT) NT->MAO Degradation NT->VMAT2 Uptake

Figure 1: Normal Neurotransmitter Storage and Release.

Figure 2: Mechanism of Action of Rauvolfia Alkaloids.

Experimental Protocols

The following are representative protocols for key experiments used to elucidate the mechanisms of action of Rauvolfia alkaloids.

Neurotransmitter Reuptake Inhibition Assay

This assay is crucial for determining the inhibitory effect of a compound on neurotransmitter transporters.

Objective: To measure the inhibition of radiolabeled or fluorescently tagged neurotransmitter uptake into cells expressing the target transporter (e.g., VMAT2).

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., PC12 or HEK293) stably expressing the vesicular monoamine transporter 2 (VMAT2).

  • Compound Preparation: Prepare serial dilutions of the test compounds (this compound, Reserpine) and a known inhibitor as a positive control.

  • Assay Procedure:

    • Plate the cells in a multi-well plate and allow them to adhere.

    • Pre-incubate the cells with the test compounds or vehicle control for a specified time.

    • Initiate the uptake by adding a solution containing a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]serotonin).

    • Incubate for a defined period to allow for neurotransmitter uptake.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the amount of radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

This assay assesses the free radical scavenging capacity of the compounds.

Objective: To determine the ability of the test compounds to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol. Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., ascorbic acid).

  • Assay Procedure:

    • Add the test compound solution to the DPPH solution in a multi-well plate.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Data Analysis: The scavenging activity is calculated as the percentage of DPPH radical inhibition using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample. The EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

Measurement of Plasma Renin Activity (PRA)

This protocol is for assessing the impact on the RAAS.

Objective: To measure the enzymatic activity of renin in plasma samples.

Methodology:

  • Sample Collection: Collect blood samples from test subjects (e.g., animal models treated with the compounds) into chilled EDTA tubes. Centrifuge to separate the plasma.

  • Angiotensin I Generation: Incubate the plasma at 37°C for a defined period to allow renin to act on its substrate, angiotensinogen, to generate angiotensin I. A parallel sample is kept at 4°C to prevent enzymatic activity (blank).

  • Quantification of Angiotensin I: Measure the concentration of angiotensin I in both the incubated and blank samples using a radioimmunoassay (RIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Calculate the PRA as the rate of angiotensin I generation per unit of time (e.g., ng/mL/hour).

Quantification of Nitric Oxide (NO) and Endothelin-1 (ET-1)

These assays measure the levels of key vasoactive molecules.

Objective: To determine the concentrations of NO and ET-1 in cell culture supernatants or plasma samples.

Methodology:

  • Sample Preparation: Collect cell culture supernatants or plasma from experimental groups.

  • Nitric Oxide Measurement (Griess Assay):

    • NO is unstable and is typically measured by quantifying its stable metabolites, nitrite (B80452) and nitrate.

    • Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the samples.

    • The reagent reacts with nitrite to form a colored azo compound.

    • Measure the absorbance at approximately 540 nm.

    • Quantify the nitrite concentration using a standard curve of sodium nitrite.

  • Endothelin-1 Measurement (ELISA):

    • Use a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit for ET-1.

    • Follow the manufacturer's protocol, which typically involves adding the samples to a microplate pre-coated with an anti-ET-1 antibody, followed by the addition of a detection antibody and a substrate for color development.

    • Measure the absorbance and calculate the ET-1 concentration based on a standard curve.

Cytokine Level Measurement (ELISA)

This protocol is used to assess the anti-inflammatory effects of the compounds.

Objective: To quantify the levels of specific pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines.

Methodology:

  • Cell Stimulation: Culture immune cells (e.g., macrophages or peripheral blood mononuclear cells) and stimulate them with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of the test compounds.

  • Sample Collection: Collect the cell culture supernatants after a specified incubation period.

  • ELISA Procedure:

    • Use specific ELISA kits for each cytokine to be measured.

    • Follow the manufacturer's instructions, which are similar to the ET-1 ELISA protocol described above.

  • Data Analysis: Determine the cytokine concentrations in the samples by comparing their absorbance to a standard curve. Analyze the differences in cytokine levels between the treated and untreated groups.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, its structural similarity to other Rauvolfia alkaloids strongly suggests that it acts primarily as a VMAT2 inhibitor, leading to the depletion of monoamine neurotransmitters. This mechanism is well-established for Reserpine and accounts for its observed physiological effects. Further research employing the experimental protocols outlined in this guide is necessary to definitively characterize the pharmacological profile of this compound and to quantify its activity in comparison to Reserpine and other related compounds. Such studies will be invaluable for understanding its therapeutic potential and safety profile.

References

Validating the Bioactivity of 10-Hydroxydihydroperaksine: A Comparative Guide to Secondary Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the potential therapeutic activities of 10-Hydroxydihydroperaksine, an indole (B1671886) alkaloid isolated from Rauvolfia verticillata.[1][2] Based on the known pharmacological activities of related compounds and extracts from this plant genus, this document outlines potential secondary assays to explore its anticancer and anti-inflammatory properties.[1][3][4][5]

Comparison of Secondary Assays for Bioactivity Validation

To validate the initial findings from primary screening, a panel of robust and specific secondary assays is crucial. Below is a comparison of commonly employed in vitro assays for assessing anticancer and anti-inflammatory activities of natural products.

Activity Assay Principle Endpoint Measured Throughput Alternative Compounds for Comparison
Anticancer MTT Assay Enzymatic reduction of MTT by mitochondrial dehydrogenases in viable cells to a colored formazan (B1609692) product.[6]Cell viability/cytotoxicity (IC50 value).[6][7]HighDoxorubicin, Paclitaxel
SRB Assay Staining of total cellular protein with sulforhodamine B in fixed cells.[8]Cell density/cytotoxicity (IC50 value).[6]HighCisplatin, 5-Fluorouracil[9]
Cell Cycle Analysis Flow cytometric analysis of DNA content in cells stained with a fluorescent dye (e.g., Propidium Iodide).Distribution of cells in different phases of the cell cycle (G1, S, G2/M).MediumFlavopiridol, Palbociclib
Apoptosis Assay (e.g., Annexin V/PI) Flow cytometric detection of phosphatidylserine (B164497) externalization (Annexin V) and membrane integrity (PI) in apoptotic cells.Percentage of apoptotic and necrotic cells.MediumStaurosporine, Betulinic Acid
Anti-inflammatory Nitric Oxide (NO) Assay Colorimetric detection of nitrite (B80452) (a stable product of NO) using the Griess reagent in macrophage cell culture supernatants.Inhibition of NO production.[10]HighL-NAME, Indomethacin
Prostaglandin E2 (PGE2) Immunoassay Competitive ELISA to quantify the levels of PGE2, a key inflammatory mediator, in cell culture supernatants.[10]Inhibition of PGE2 production.[10]MediumCelecoxib, Aspirin
Protein Denaturation Assay Measurement of the inhibition of heat- or chemically-induced denaturation of a protein (e.g., bovine serum albumin or egg albumin).[11][12]Percentage inhibition of protein denaturation.[12]HighDiclofenac Sodium, Acetylsalicylic Acid[11][13]
Membrane Stabilization Assay Assessment of the ability of a compound to inhibit hypotonicity- or heat-induced hemolysis of red blood cells, indicating stabilization of the cell membrane.[12][13]Percentage inhibition of hemolysis.[13]MediumIndomethacin, Hydrocortisone

Experimental Protocols

MTT Assay for Anticancer Activity

This protocol provides a general procedure for determining the cytotoxic effects of this compound on a cancer cell line (e.g., MCF-7, a human breast cancer cell line mentioned in the context of Rauvolfia alkaloids).[2][4]

Materials:

  • This compound

  • MCF-7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multiskan plate reader

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • After 24 hours, replace the medium with fresh medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).[6]

Nitric Oxide (NO) Assay for Anti-inflammatory Activity

This protocol outlines the procedure to assess the inhibitory effect of this compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • This compound

  • RAW 264.7 cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • LPS (Lipopolysaccharide)

  • Griess Reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., L-NAME + LPS).

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A to the supernatant, followed by 50 µL of Griess Reagent B.

  • Incubate for 10 minutes at room temperature in the dark.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage inhibition of NO production.

Visualizations

Experimental Workflow for Secondary Assay Validation

G cluster_0 Primary Screening cluster_1 Secondary Assay Validation cluster_2 Outcome PrimaryScreen Primary Screen Suggests Anticancer/Anti-inflammatory Activity SelectAssays Select Relevant Secondary Assays (e.g., MTT, NO Assay) PrimaryScreen->SelectAssays DoseResponse Perform Dose-Response Studies (Determine IC50/EC50) SelectAssays->DoseResponse Compare Compare with Standard Drugs (e.g., Doxorubicin, L-NAME) DoseResponse->Compare Mechanism Mechanism of Action Studies (e.g., Apoptosis, Signaling Pathway) Compare->Mechanism Validated Validated Bioactivity of This compound Mechanism->Validated

Caption: Workflow for validating the bioactivity of a test compound.

Hypothetical Signaling Pathway for Anticancer Activity of an Indole Alkaloid

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activation IndoleAlkaloid This compound RAF RAF IndoleAlkaloid->RAF Inhibition RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Phosphorylation CellCycle Cell Cycle Progression (e.g., Cyclin D1) TranscriptionFactors->CellCycle Apoptosis Inhibition of Apoptosis (e.g., Bcl-2) TranscriptionFactors->Apoptosis

Caption: Hypothetical inhibition of the MAPK/ERK pathway by an indole alkaloid.

References

Navigating the Uncharted Territory of 10-Hydroxydihydroperaksine: A Guide to Future Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals interested in the alkaloid 10-Hydroxydihydroperaksine, a comprehensive cross-validation of its effects in different models remains an open and compelling area for future investigation. At present, publicly available scientific literature lacks the specific experimental data required for a comparative analysis of its biological activities.

While this compound is identified as a natural alkaloid isolated from Rauvolfia verticillata, a plant known for a variety of bioactive compounds, specific studies detailing its pharmacological effects, mechanism of action, and performance in preclinical models are not yet available. This presents a unique opportunity for novel research to characterize this compound and elucidate its potential therapeutic value.

The Path Forward: Establishing a Research Framework

To build a comprehensive understanding of this compound, a systematic, multi-model approach is recommended. The following outlines a potential research workflow to generate the foundational data necessary for a future comparative guide.

Workflow for Characterizing this compound

cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: In Vivo Model Validation A Initial Cytotoxicity Screening (e.g., MTT, LDH assays) B Target Identification Assays (e.g., Kinase, GPCR panels) A->B C Cell-Based Functional Assays (e.g., Reporter gene, Second messenger) B->C D Signaling Pathway Analysis (e.g., Western Blot, qPCR) C->D E Identification of Direct Binding Partners (e.g., Pull-down assays, SPR) D->E F Pharmacokinetic Profiling (ADME studies) E->F G Efficacy Testing in Disease Models (e.g., Xenograft, Inflammatory models) F->G H Preliminary Toxicology Assessment G->H

Caption: A proposed experimental workflow for the systematic evaluation of this compound.

Hypothetical Data Presentation for Future Studies

Once experimental data becomes available, it can be structured for comparative analysis. Below are templates for tables that would be crucial for a future comparison guide.

Table 1: Comparative Cytotoxicity of this compound and Analogs in Cancer Cell Lines

CompoundCell LineAssay TypeIncubation Time (h)IC₅₀ (µM)
This compoundMCF-7MTT48Data Needed
Comparator A (e.g., Reserpine)MCF-7MTT48Data Needed
This compoundA549MTT48Data Needed
Comparator A (e.g., Reserpine)A549MTT48Data Needed

Table 2: Effect of this compound on Key Signaling Proteins

Target ProteinAssay TypeCell LineTreatment Conc. (µM)Change in Activity/Expression (%)
p-ERK1/2Western BlotHEK29310Data Needed
AktKinase AssayIn Vitro10Data Needed
NF-κBReporter AssayHeLa10Data Needed

Illustrating Potential Mechanisms: A Hypothetical Signaling Pathway

Should research indicate that this compound modulates a specific signaling pathway, such as the PI3K/Akt pathway, a diagram could be constructed to visualize its mechanism of action.

Hypothetical PI3K/Akt Signaling Pathway Modulation

Comparative Analysis of 10-Hydroxydihydroperaksine: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the current scientific understanding of 10-Hydroxydihydroperaksine, a natural alkaloid. A comparative analysis with its derivatives, as initially intended, is not feasible at this time due to a lack of publicly available data on such compounds and their biological activities. This document will instead focus on the known information regarding this compound, its chemical context, and the broader biological activities of related alkaloids from its natural source.

Introduction to this compound

This compound is a monoterpenoid indole (B1671886) alkaloid that has been isolated from plants of the Rauvolfia genus, specifically Rauvolfia verticillata and Rauvolfia tetraphylla.[1][] These plants are known for producing a wide array of bioactive alkaloids, some of which have been developed into important pharmaceuticals.[3][4]

Chemical Properties:

PropertyValueSource
Molecular Formula C₁₉H₂₄N₂O₃[]
Molecular Weight 328.4 g/mol []
CAS Number 451478-47-0[]
Synonyms 10-Hydroxy-19(S),20(R)-dihydroperaksine[]

Biological Activity and Derivatives: A Data Gap

A thorough review of scientific literature reveals a significant gap in the understanding of the biological activity of this compound. While many alkaloids from the Rauvolfia genus exhibit a range of pharmacological effects, including antihypertensive, antipsychotic, and cytotoxic activities, specific quantitative data (such as IC₅₀ or EC₅₀ values) for this compound are not available in published research.[3][4][5]

Furthermore, there is no information on synthesized or naturally occurring derivatives of this compound with reported biological activities. This absence of data prevents a comparative analysis of structure-activity relationships.

One study on various indole alkaloids isolated from Rauvolfia verticillata found that the tested compounds, which were related to this compound, showed no cytotoxicity against five human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW480).[6][7] However, this compound itself was not part of this particular study.

Synthesis of Related Compounds

While a specific synthesis for this compound is not detailed in the available literature, a total synthesis for the closely related compounds 19(S),20(R)-dihydroperaksine and 19(S),20(R)-dihydroperaksine-17-al has been described.[8] This provides a potential framework for the future synthesis of this compound and its derivatives, which would be a crucial step in enabling further biological evaluation.

General Synthetic Strategy for Dihydroperaksine (B1209952) Analogs:

The synthesis of dihydroperaksine analogs has been achieved through a multi-step process.[8] A detailed experimental protocol for such a synthesis would involve advanced organic chemistry techniques. For researchers interested in pursuing the synthesis of these compounds, the primary literature should be consulted for specific reaction conditions and characterization data.[8]

Potential Signaling Pathways of Rauvolfia Alkaloids

Given the lack of specific data for this compound, we can infer potential areas of investigation based on the known mechanisms of other Rauvolfia alkaloids. For example, reserpine, a well-studied alkaloid from this genus, exerts its antihypertensive effects by inhibiting the vesicular monoamine transporter (VMAT), which leads to a depletion of neurotransmitters like norepinephrine (B1679862) and serotonin.[4][5] This provides a starting point for investigating the potential neurological or cardiovascular effects of this compound.

The general mechanism of action for the antihypertensive effects of Rauvolfia alkaloids is thought to involve the modulation of the sympathetic nervous system and the renin-angiotensin-aldosterone system (RAAS).[5][9]

Below is a conceptual diagram illustrating the general mechanism of antihypertensive action of some Rauvolfia alkaloids.

G Conceptual Antihypertensive Mechanism of Rauvolfia Alkaloids cluster_0 Sympathetic Nerve Terminal cluster_1 Systemic Effects Rauvolfia_Alkaloids Rauvolfia Alkaloids VMAT VMAT Rauvolfia_Alkaloids->VMAT Inhibition Norepinephrine_Vesicles Norepinephrine Vesicles VMAT->Norepinephrine_Vesicles Norepinephrine Uptake Norepinephrine_Release Norepinephrine Release Norepinephrine_Vesicles->Norepinephrine_Release Vasodilation Vasodilation Norepinephrine_Release->Vasodilation Reduced Sympathetic Tone Reduced_Cardiac_Output Reduced Cardiac Output Norepinephrine_Release->Reduced_Cardiac_Output Reduced Sympathetic Tone Lowered_Blood_Pressure Lowered Blood Pressure Vasodilation->Lowered_Blood_Pressure Reduced_Cardiac_Output->Lowered_Blood_Pressure

Caption: Conceptual diagram of the antihypertensive mechanism of some Rauvolfia alkaloids.

Hypothetical Experimental Workflow for Future Research

To facilitate future research into this compound and its potential derivatives, the following is a generalized experimental workflow for the evaluation of cytotoxic activity.

G General Workflow for Cytotoxicity Evaluation of Natural Products cluster_0 Compound Preparation cluster_1 In Vitro Cytotoxicity Screening cluster_2 Mechanism of Action Studies Isolation Isolation of This compound Purification Purification & Characterization Isolation->Purification Synthesis Synthesis of Derivatives Synthesis->Purification Cell_Culture Cancer Cell Line Culture Purification->Cell_Culture MTT_Assay MTT or similar Viability Assay Cell_Culture->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 Apoptosis_Assay Apoptosis Assays (e.g., Flow Cytometry) IC50->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis IC50->Cell_Cycle_Analysis Western_Blot Western Blot for Signaling Proteins Apoptosis_Assay->Western_Blot Cell_Cycle_Analysis->Western_Blot

Caption: Generalized workflow for evaluating the cytotoxicity of natural products.

Conclusion and Future Directions

This compound remains a poorly characterized natural product with potential for further scientific investigation. The primary obstacle to a comprehensive understanding of this compound is the lack of data on its biological activity and the absence of known derivatives.

Future research should prioritize the following:

  • Total Synthesis: Development of a robust synthetic route to produce this compound and a library of its derivatives in sufficient quantities for biological screening.

  • Broad Biological Screening: Evaluation of the parent compound and its derivatives against a wide range of biological targets, including cancer cell lines, enzymes, and receptors.

  • Mechanism of Action Studies: For any identified bioactive compounds, elucidation of their mechanism of action to understand their effects at the molecular level.

The information presented in this guide is based on the currently available scientific literature. As new research becomes available, our understanding of this compound and its potential therapeutic applications may evolve.

References

Lack of Publicly Available Data Hinders Independent Replication and Comparative Analysis of 10-Hydroxydihydroperaksine

Author: BenchChem Technical Support Team. Date: December 2025

This absence of foundational scientific data makes it impossible to create a comparison guide that meets the core requirements of providing quantitative data, detailed experimental protocols, and analyses of signaling pathways related to this specific compound. While research on the genus Rauvolfia has identified various alkaloids with a range of biological activities, the specific effects and mechanisms of action of 10-Hydroxydihydroperaksine remain largely uninvestigated in the public domain.

For researchers, scientists, and drug development professionals, this lack of available information means that any investigation into the properties of this compound would essentially be starting from a preliminary stage. There are no existing studies to replicate, validate, or compare against.

Therefore, the creation of a detailed comparison guide, including data tables and experimental methodologies as requested, cannot be fulfilled at this time. The necessary primary research data to populate such a guide for this compound does not appear to be publicly available.

Lack of Publicly Available Data Prevents Comprehensive Structure-Activity Relationship Analysis of 10-Hydroxydihydroperaksine

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of available scientific literature and chemical databases reveals a significant gap in the understanding of the structure-activity relationship (SAR) of 10-hydroxydihydroperaksine (B1631173), a natural alkaloid isolated from the plant Rauvolfia verticillata. Despite its identification and availability from chemical suppliers, detailed pharmacological studies, including the synthesis and biological evaluation of its analogs, appear to be unpublished or not widely disseminated.

This compound is cataloged with the CAS number 451478-47-0 and a molecular formula of C19H24N2O3. It is known to be a constituent of Rauvolfia verticillata, a plant recognized for producing a variety of bioactive indole (B1671886) alkaloids such as reserpine (B192253) and ajmaline, which have well-documented pharmacological activities. However, specific bioactivity data for this compound and a comparative analysis with structurally related compounds are not available in the public domain.

Consequently, the creation of a detailed comparison guide that includes quantitative data, experimental protocols, and visualizations of signaling pathways, as requested, cannot be fulfilled at this time. The core requirements of data presentation in structured tables, detailed experimental methodologies, and diagrammatic representations of molecular interactions or experimental workflows are contingent on the existence of primary research data, which is currently lacking for this specific compound.

Researchers and drug development professionals interested in the pharmacological potential of this compound would likely need to undertake foundational research, including:

  • Isolation and Purification: Obtaining sufficient quantities of the compound from its natural source, Rauvolfia verticillata.

  • Pharmacological Screening: Conducting a broad range of in vitro and in vivo assays to determine its biological activities.

  • Analog Synthesis: Synthesizing a library of derivatives with systematic modifications to the core structure of this compound.

  • Comparative Biological Evaluation: Testing the synthesized analogs alongside the parent compound to establish clear structure-activity relationships.

  • Mechanism of Action Studies: Investigating the molecular targets and signaling pathways through which the compound and its active analogs exert their effects.

Until such studies are conducted and published, a comprehensive SAR guide for this compound cannot be developed. The scientific community awaits further research to elucidate the therapeutic potential of this naturally occurring alkaloid.

Evaluating the Specificity of 10-Hydroxydihydroperaksine: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Currently, a comprehensive evaluation of the specificity of 10-Hydroxydihydroperaksine is not possible due to the lack of publicly available experimental data. This natural alkaloid, isolated from the plant Rauvolfia verticillata, remains largely uncharacterized in terms of its biological activity, mechanism of action, and potential molecular targets. While other alkaloids from the Rauvolfia genus have well-documented pharmacological effects, such information is conspicuously absent for this compound.

Our extensive search of scientific literature and chemical databases did not yield any studies detailing the binding affinity, enzymatic inhibition, or cellular effects of this compound. Consequently, it is not feasible to provide a comparison with alternative compounds, present quantitative data on its performance, or outline specific experimental protocols used for its evaluation.

The Landscape of Alkaloids from Rauvolfia verticillata

Rauvolfia verticillata is a recognized source of a diverse array of bioactive indole (B1671886) alkaloids. Many of these compounds have been the subject of pharmacological research and have demonstrated significant biological activities. For instance, reserpine, a well-known alkaloid from this genus, acts as an antihypertensive and antipsychotic agent by depleting biogenic amines from nerve endings. Other alkaloids from Rauvolfia species have shown anticancer, antibacterial, and anti-inflammatory properties. This context suggests that this compound, as a constituent of this plant, may also possess interesting pharmacological properties, but this remains to be experimentally validated.

The Path Forward: Future Directions for Research

To evaluate the specificity of this compound, a systematic investigation employing a battery of in vitro and in vivo assays is required. The following experimental workflow outlines a potential strategy for characterizing this compound.

experimental_workflow cluster_0 Initial Screening cluster_1 Target Identification & Validation cluster_2 Specificity & Off-Target Profiling cluster_3 In Vivo Evaluation A Compound Isolation & Purification B High-Throughput Screening (e.g., cell viability, receptor binding) A->B C Affinity Chromatography-Mass Spectrometry B->C D Computational Target Prediction B->D E Target Validation (e.g., siRNA, CRISPR/Cas9) C->E D->E F Panel Screening (e.g., kinase, GPCR panels) E->F G Cellular Thermal Shift Assay (CETSA) E->G H Comparative Analysis with Known Inhibitors F->H G->H I Animal Model Studies (efficacy and toxicology) H->I

Figure 1. A proposed experimental workflow for the characterization and specificity evaluation of this compound.

Hypothetical Data Presentation

Should experimental data become available, it would be crucial to present it in a structured format to allow for clear comparisons. Below is a template for a table that could be used to summarize key specificity data.

Parameter This compound Alternative Compound A Alternative Compound B
Primary Target(s) To be determinedTarget XTarget Y
Binding Affinity (Kd) TBDValue (e.g., nM)Value (e.g., µM)
IC50 / EC50 TBDValue (e.g., nM)Value (e.g., µM)
Key Off-Target Hits TBDOff-Target Z (IC50)Off-Target W (IC50)
Selectivity Index TBD(IC50 Off-Target / IC50 Target)(IC50 Off-Target / IC50 Target)

Conclusion

In Vitro and In Vivo Data for 10-Hydroxydihydroperaksine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive Review of Available Data Indicates a Need for Further Research

A thorough review of publicly available scientific literature and databases reveals a significant gap in the experimental data for the natural alkaloid 10-Hydroxydihydroperaksine. While the compound is identified as a constituent of Rauvolfia verticillata and is commercially available for research, no specific in vitro or in vivo studies detailing its biological activity, mechanism of action, or pharmacological profile have been published. This lack of primary data prevents a direct comparative analysis as requested.

Context from Related Compounds and Plant Source

This compound belongs to the diverse family of indole (B1671886) alkaloids found in plants of the Rauvolfia genus.[1][2] Other alkaloids from Rauvolfia verticillata have been investigated and shown to possess a range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3] For instance, studies on other constituents of Rauvolfia species have identified compounds with cytotoxic effects against various cancer cell lines and activities impacting smooth muscle relaxation.[1][2] However, it is crucial to note that these findings cannot be directly extrapolated to this compound without specific experimental validation.

The Path Forward: A Call for Foundational Research

The absence of data for this compound highlights an opportunity for novel research. To build a comprehensive understanding of this compound's potential, foundational studies are required. A suggested experimental workflow to generate the necessary in vitro and in vivo data is outlined below.

Proposed Experimental Workflow

To initiate the pharmacological profiling of this compound, a tiered approach is recommended. The initial phase would involve a battery of in vitro assays to screen for biological activity, followed by targeted in vivo studies to validate these findings in a physiological context.

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation invitro_start This compound Compound cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) invitro_start->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC, MBC) invitro_start->antimicrobial receptor_binding Receptor Binding Assays (Target-based) invitro_start->receptor_binding enzyme_inhibition Enzyme Inhibition Assays invitro_start->enzyme_inhibition signaling_pathway Signaling Pathway Analysis (e.g., Western Blot, qPCR) cytotoxicity->signaling_pathway receptor_binding->signaling_pathway enzyme_inhibition->signaling_pathway animal_model Selection of Animal Model (based on in vitro data) signaling_pathway->animal_model Lead to In Vivo Testing pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies animal_model->pk_pd efficacy Efficacy Studies in Disease Models pk_pd->efficacy toxicology Toxicology and Safety Pharmacology efficacy->toxicology

Proposed experimental workflow for this compound.

Hypothetical Data Presentation

Should data become available, the following tables illustrate how in vitro and in vivo results for this compound could be structured for a clear comparison.

Table 1: Hypothetical In Vitro Activity of this compound

Assay TypeCell Line / TargetEndpointResult (e.g., IC₅₀, EC₅₀)
CytotoxicityMCF-7 (Breast Cancer)Cell ViabilityData Not Available
Anti-inflammatoryLPS-stimulated RAW 264.7NO ProductionData Not Available
Enzyme InhibitionCyclooxygenase-2 (COX-2)Enzyme ActivityData Not Available

Table 2: Hypothetical In Vivo Profile of this compound

Animal ModelDosing RegimenPharmacokinetic ParameterEfficacy Endpoint
Murine XenograftData Not AvailableBioavailabilityTumor Growth Inhibition
Carrageenan-induced Paw EdemaData Not AvailableCₘₐₓ, T₁/₂Reduction in Paw Volume

Conclusion

While the current body of scientific literature does not permit a comparative analysis of in vitro and in vivo data for this compound, the compound's origin from a medicinally significant plant genus suggests that it may possess noteworthy biological activities. The framework provided herein offers a roadmap for future research that would be necessary to elucidate its pharmacological properties and potential therapeutic applications. Researchers in the field of natural product drug discovery are encouraged to undertake these foundational studies.

References

Safety Operating Guide

Safe Disposal of 10-Hydroxydihydroperaksine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

The following protocol provides essential safety and logistical information for the proper disposal of 10-Hydroxydihydroperaksine. Due to its chemical name and potential to form explosive peroxides, this compound should be handled as a peroxide-forming chemical (PFC). Adherence to these procedures is critical to ensure the safety of all laboratory and support staff.

I. Hazard Assessment and Classification

Organic peroxides are sensitive to shock, heat, friction, and static discharge. The friction from turning a container cap could be sufficient to cause detonation if peroxide crystals have formed.

II. Standard Operating Procedure for Disposal

This step-by-step guide outlines the process for the safe disposal of this compound.

Step 1: Initial Container Inspection

  • Do not move or touch the container if you observe any of the following:

    • Crystal formation in the liquid or around the cap.

    • A cloudy or precipitated appearance in the solvent.

    • An oily or viscous layer in the liquid.

    • Discoloration of the container or cap.

  • If any of these signs are present, DO NOT OPEN THE CONTAINER . The friction from the cap can cause an explosion.[1]

  • Immediately cordon off the area and contact your institution's Environmental Health and Safety (EHS) office or equivalent safety department.[1][2]

Step 2: Peroxide Testing (Only if Safe to Handle)

  • If the container appears safe and is within its recommended shelf life, test for the presence of peroxides before disposal. This is especially critical before any procedure that could concentrate the chemical, such as distillation or evaporation.[3][4]

  • Use peroxide test strips (e.g., potassium iodide/starch, Quantofix®, or EM-Quant®).[2]

  • Record the test date and results on the container label.[2][4]

Step 3: Segregation and Labeling for Disposal

  • Based on the peroxide test results, segregate the waste container.

  • Attach a completed hazardous waste tag. Clearly indicate the chemical name and the peroxide concentration.

  • If peroxide levels are approaching or exceed 20 ppm, it should be treated as high-hazard waste. Contact EHS immediately for disposal.[4]

Step 4: Scheduling Waste Pickup

  • Complete a chemical waste pickup request form as per your institution's procedures.[2]

  • Provide all necessary information, including the results of the peroxide test.

III. Quantitative Data for Peroxide-Forming Chemicals

The following table summarizes key timelines and concentration limits for the management of peroxide-forming chemicals, which should be applied to this compound.

ParameterGuidelineSource
Storage Limit (Unopened) Discard within 1 year of receipt.[1]
Storage Limit (Opened) Discard within 3-6 months of opening.[1]
Peroxide Testing Frequency Quarterly for opened containers.[2]
Actionable Peroxide Level Dispose of immediately if approaching 20 ppm.[4]
High-Hazard Peroxide Level > 20 ppm or any visible crystal formation.[4]
Distillation Precaution Always test for peroxides before distillation.[1][3]
Residual Volume in Distillation Leave at least 10-20% of the initial volume.[1]

IV. Experimental Protocols

Protocol for Peroxide Testing using Test Strips:

  • Preparation: Work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Sampling: If the container is deemed safe to open, carefully uncap it. Dip the end of the peroxide test strip into the this compound solution for the duration specified by the manufacturer.

  • Reading: Remove the strip and wait for the color to develop as per the manufacturer's instructions.

  • Comparison: Compare the resulting color to the color chart provided with the test strips to determine the peroxide concentration in parts per million (ppm).

  • Documentation: Record the date, test result, and your initials on the container's label.

  • Disposal of Strip: Dispose of the used test strip as hazardous waste.

  • Recapping: Securely recap the this compound container.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe disposal of this compound.

G start Start: Assess this compound Container visual_inspection Visually Inspect Container (Crystals, Cloudiness, Discoloration?) start->visual_inspection unsafe_condition Unsafe Condition Identified visual_inspection->unsafe_condition Yes safe_to_handle Container Appears Safe visual_inspection->safe_to_handle No contact_ehs_high_hazard IMMEDIATELY CONTACT EHS (Do Not Move or Open) unsafe_condition->contact_ehs_high_hazard end End of Process contact_ehs_high_hazard->end test_peroxides Test for Peroxides safe_to_handle->test_peroxides peroxides_high Peroxides >= 20 ppm test_peroxides->peroxides_high Yes peroxides_low Peroxides < 20 ppm test_peroxides->peroxides_low No peroxides_high->contact_ehs_high_hazard label_and_segregate Label with Results and Segregate for Disposal peroxides_low->label_and_segregate request_pickup Request Chemical Waste Pickup label_and_segregate->request_pickup request_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 10-Hydroxydihydroperaksine

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment

While specific toxicological data for 10-Hydroxydihydroperaksine is limited, related Rauwolfia alkaloids are known to be potent, biologically active compounds. Reserpine, for example, is toxic if ingested, a suspected carcinogen, mutagen, and teratogen, and can cause irritation to the skin, eyes, and respiratory tract.[1] Based on these properties, this compound should be handled as a hazardous compound with potential for high toxicity.

Assumed Hazards:

  • Acute Toxicity (Oral, Inhalation, Dermal): Assumed to be harmful or toxic if swallowed, inhaled, or absorbed through the skin.[1][6]

  • Serious Health Hazard: May be a suspected carcinogen and teratogen (may damage fertility or the unborn child).[1][2][3]

  • Irritant: Can cause skin, eye, and respiratory tract irritation.[1]

Personal Protective Equipment (PPE)

Consistent use of appropriate PPE is mandatory to minimize exposure. The following table summarizes the required equipment based on protocols for related alkaloids.[1][2][7]

Protection Type Equipment Specification Purpose
Hand Protection Nitrile or other chemical-resistant gloves.To prevent skin contact. Use proper glove removal technique.[1][2]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust particles and splashes.[1]
Skin & Body Fully-buttoned laboratory coat, long pants, and closed-toe shoes.To protect skin and personal clothing from contamination.[1]
Respiratory Use in a certified chemical fume hood. If weighing powder outside a hood, an N95 (or higher) respirator is required.To prevent inhalation of airborne particles.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound powder and solutions in a laboratory setting.

Experimental Workflow:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Prepare Work Area in Fume Hood prep1->prep2 prep3 Tare Weighing Vessel prep2->prep3 handle1 Weigh Compound in Hood prep3->handle1 Proceed to Handling handle2 Solubilize Compound handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Surfaces handle3->clean1 Proceed to Cleanup clean2 Segregate & Label Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Safe Handling Workflow for this compound.

Detailed Methodology:

  • Preparation:

    • Don all required PPE as specified in the table above.

    • Ensure a certified chemical fume hood is operational.

    • Cover the work surface within the fume hood with absorbent, disposable bench paper.

    • Have designated, clearly labeled hazardous waste containers ready.[8]

  • Weighing and Solution Preparation (perform all steps within the fume hood):

    • Carefully weigh the required amount of this compound powder. Avoid creating dust.[1]

    • Add the desired solvent to the powder to create a stock solution. Ensure the container is tightly capped.

    • If necessary, use sonication or gentle vortexing to fully dissolve the compound.

  • Experimental Use:

    • When handling solutions, continue to wear all required PPE.

    • Work within the fume hood, especially if there is a risk of aerosol generation.

    • Keep all containers with the alkaloid clearly labeled and sealed when not in use.

  • Post-Experiment Cleanup:

    • Decontaminate all surfaces and equipment that came into contact with the chemical. Use a suitable solvent like 70% ethanol, followed by a laboratory detergent.

    • Dispose of all contaminated materials (gloves, bench paper, pipette tips) in the designated hazardous waste container.[8]

    • Remove PPE in the correct order to avoid cross-contamination (e.g., gloves first).

    • Wash hands thoroughly with soap and water after removing gloves.[1][2]

Emergency and Spill Procedures

  • Spill:

    • Alert others in the area and evacuate if necessary.

    • For a small solid spill, gently cover with a damp paper towel to avoid raising dust. For a liquid spill, use an inert absorbent material (e.g., vermiculite (B1170534) or sand).[8]

    • Wearing full PPE, carefully scoop the contained material into a labeled hazardous waste container.

    • Decontaminate the spill area thoroughly.

  • In Case of Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][3]

Disposal Plan

The disposal of this compound and associated waste must comply with all local, state, and federal regulations for hazardous chemical waste.

Waste Segregation and Disposal Workflow:

G cluster_waste Waste Generation cluster_contain Containment cluster_final Final Disposal waste1 Contaminated Solids (Gloves, Tips, Paper) contain1 Hazardous Solid Waste Bin waste1->contain1 waste2 Liquid Waste (Stock & Dilutions) contain2 Hazardous Liquid Waste Container waste2->contain2 waste3 Contaminated Sharps (Needles, Syringes) contain3 Sharps Container waste3->contain3 final1 Label All Containers 'Hazardous Waste - Toxic Alkaloid' contain1->final1 contain2->final1 contain3->final1 final2 Store in Secure Secondary Containment final1->final2 final3 Arrange Pickup via EHS Office final2->final3

Caption: Hazardous Waste Disposal Workflow.

Step-by-Step Disposal Protocol:

  • Segregate Waste:

    • Solid Waste: All contaminated disposables (gloves, pipette tips, bench paper, vials) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[8]

    • Liquid Waste: Unused solutions containing this compound must be collected in a sealed, leak-proof hazardous liquid waste container. Do not pour down the drain.[8]

    • Sharps: Contaminated needles or other sharps must be placed in a designated sharps container for hazardous waste.[8]

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic").[8]

  • Storage and Disposal:

    • Store sealed waste containers in a designated, secure area away from incompatible materials.

    • Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[8] Burning or composting is not a recommended disposal method as it could release toxic compounds.[9]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.